4,4'-Dichlorochalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMCRBNZSLQCQ-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19672-59-4 | |
| Record name | 19672-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Dichlorochalcone: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4'-Dichlorochalcone, a halogenated derivative of the chalcone scaffold. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The inclusion of chlorine atoms on both phenyl rings, as in this compound, can significantly modulate the compound's physicochemical properties and biological efficacy.
This document details the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores its known biological activities and the associated molecular pathways, providing detailed experimental protocols for its synthesis and biological evaluation.
Chemical Identity and Physicochemical Properties
This compound is a solid, crystalline compound. Its identity and key physicochemical properties are summarized in the tables below, providing essential data for experimental design and interpretation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one[1] |
| Synonyms | 4,4'-Dichloro chalcone, 1,3-Bis(4-chlorophenyl)propenone |
| CAS Number | 19672-59-4 |
| Chemical Formula | C₁₅H₁₀Cl₂O[1] |
| Molecular Weight | 277.15 g/mol [1] |
| InChI Key | YMEMCRBNZSLQCQ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Pale yellow to yellow crystalline powder |
| Melting Point | 153-161 °C |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; limited solubility in water. |
| Appearance | Yellowish-white solid[2][3] |
Synthesis and Spectroscopic Characterization
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone and a benzaldehyde. For this compound, this involves the reaction of 4-chloroacetophenone with 4-chlorobenzaldehyde.
Synthesis Workflow
The general workflow for the synthesis of this compound via Claisen-Schmidt condensation is depicted below.
Representative Synthesis Protocol
A detailed experimental protocol for the synthesis of chalcones, adaptable for this compound, is provided in Section 4.1.
Spectroscopic Data
The structural integrity of synthesized this compound is confirmed through various spectroscopic methods. Key data are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | δ (ppm) in CDCl₃: - ~7.9-8.1 (d, 2H): Protons ortho to the carbonyl group.- ~7.7-7.8 (d, 1H, J ≈ 15-16 Hz): Vinylic proton (H-β).- ~7.4-7.6 (m, 5H): Aromatic protons and vinylic proton (H-α). |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~189-191: Carbonyl carbon (C=O).- ~143-145: Vinylic carbon (C-β).- ~121-140: Aromatic and vinylic carbons. |
| FT-IR | ν (cm⁻¹): - ~1650-1670: C=O stretching (α,β-unsaturated ketone).[4]- ~1580-1600: C=C aromatic stretching.[5]- ~970-990: Trans C=C bending.- ~740-760: C-Cl stretching.[5] |
| Mass Spec. (EI) | m/z: - 276/278/280 [M]⁺: Molecular ion peak cluster due to chlorine isotopes.- 241/243: [M-Cl]⁺- 139/141: [Cl-C₆H₄-CO]⁺ (base peak).- 111/113: [Cl-C₆H₄]⁺ |
Biological Activity and Mechanisms of Action
Chalcones are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Halogenation, particularly with chlorine, often enhances these properties.
Anticancer Activity
Chlorinated chalcones have demonstrated significant cytotoxic potential against various cancer cell lines. The primary mechanism is often the induction of apoptosis (programmed cell death). Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspase enzymes.
The following diagram illustrates a generalized pathway for chalcone-induced apoptosis, a mechanism likely employed by this compound.
Anti-inflammatory Activity
Inflammation is a critical process in many diseases, including cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, regulate the expression of pro-inflammatory mediators. Chalcones have been shown to inhibit these pathways, thereby exerting anti-inflammatory effects.
The NF-κB pathway is a primary regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription. The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer and can also influence inflammatory responses. Chalcones are known to interfere with both of these critical pathways.
Key Experimental Protocols
This section provides detailed, representative methodologies for the synthesis of this compound and its evaluation in common biological assays.
Protocol: Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed condensation reaction.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in 30-40 mL of ethanol with magnetic stirring until a homogenous solution is formed.
-
Catalyst Addition: Cool the mixture in an ice-water bath. Prepare a solution of sodium hydroxide (2.0 eq) in a minimal amount of water and add it dropwise to the ethanolic solution over 20-30 minutes, ensuring the temperature remains below 25°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The reaction is typically complete within 2 to 24 hours, often indicated by the formation of a thick precipitate.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice. Acidify the mixture slowly with dilute hydrochloric acid (10% HCl) until it is neutral (pH ~7), which will cause the product to precipitate fully.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
Drying: Dry the purified crystals under vacuum.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Analysis of Apoptosis by Western Blot
Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases, which is a hallmark of apoptosis.
-
Cell Treatment and Lysis: Culture cells and treat them with this compound at a relevant concentration (e.g., near the IC₅₀ value) for a specified time. Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Mix the lysates with Laemmli sample buffer and denature at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a target protein (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, or a change in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.
Conclusion
This compound represents a synthetically accessible and biologically active molecule within the broader chalcone family. Its structure is amenable to straightforward synthesis and characterization using standard laboratory techniques. The presence of chlorine atoms on both aromatic rings is anticipated to enhance its lipophilicity and potential for biological interactions. Based on extensive research on related compounds, this compound is a promising candidate for further investigation as an anticancer and anti-inflammatory agent. Its likely mechanism of action involves the induction of apoptosis and the modulation of critical cellular signaling pathways such as NF-κB and PI3K/Akt. The protocols and data provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related chalcone derivatives.
References
Synthesis of 4,4'-Dichlorochalcone via Claisen-Schmidt condensation
An In-depth Technical Guide to the Synthesis of 4,4'-Dichlorochalcone via Claisen-Schmidt Condensation
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of organic compounds within the flavonoid family, widely found in edible plants.[1] They serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[1][2] The core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is responsible for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative that possesses an α-hydrogen.[5][6] The versatility and simplicity of this reaction make it an invaluable tool in medicinal chemistry, allowing for the creation of extensive libraries of chalcone analogues for structure-activity relationship (SAR) studies.[2][5] This guide provides a detailed overview of the synthesis of a specific analogue, this compound, focusing on the experimental protocol, reaction mechanism, and product characterization.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved by the base-catalyzed condensation of 4-chloroacetophenone and 4-chlorobenzaldehyde. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), facilitates the reaction by deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion.[7]
Reaction: 4-Chloroacetophenone + 4-Chlorobenzaldehyde --(NaOH, Ethanol)--> this compound + H₂O
The mechanism proceeds through several key steps:
-
Enolate Formation: The hydroxide ion (from NaOH) removes an acidic α-hydrogen from 4-chloroacetophenone to form a resonance-stabilized enolate.[8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone intermediate.
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the final chalcone product.
Experimental Protocol
This section details two common procedures for the synthesis of this compound: a traditional solvent-based method and a solvent-free grinding method.
Method 1: Solvent-Based Synthesis
This protocol is a standard and widely used method for chalcone synthesis.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 4-Chloroacetophenone | 154.58 |
| 4-Chlorobenzaldehyde | 140.57 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Ethanol (95%) | - |
| Dilute Hydrochloric Acid (HCl) | - |
| Distilled Water | - |
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in a suitable volume of ethanol (e.g., 15-20 mL per 1.0 mmol) with magnetic stirring at room temperature.[1]
-
Base Addition: Prepare a 10% aqueous solution of NaOH. Slowly add this solution drop-wise to the stirred alcoholic mixture of reactants.[5] The formation of a precipitate often indicates product formation.[2]
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature. The required time can range from 4 to 48 hours, depending on substrate reactivity.[2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system (e.g., 9:1 or 3:1).[1][9]
-
Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the mixture into a beaker containing ice-cold water.[5]
-
Neutralization: Acidify the mixture by the slow addition of dilute HCl until the solution reaches a neutral pH (~7). This step facilitates the complete precipitation of the crude chalcone product.[1]
-
Filtration: Collect the solid precipitate by suction filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove any inorganic salts and unreacted starting materials.[10]
-
Drying: Dry the resulting product in a desiccator or a vacuum oven.[7]
Method 2: Solvent-Free Grinding Synthesis
This method offers a green chemistry approach, reducing solvent waste.[5][10]
Procedure:
-
Grinding: Place equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde into a porcelain mortar.[5]
-
Catalyst Addition: Add one equivalent of solid NaOH pellets.[9]
-
Reaction: Grind the mixture vigorously with a pestle for approximately 10-15 minutes. The solid reactants will typically form a yellow paste as the reaction proceeds.[5][9]
-
Isolation and Purification: Add water to the paste and isolate the crude chalcone by suction filtration. Wash thoroughly with water to remove the catalyst.[9] The crude product is often of sufficient purity for characterization.[5]
Purification and Characterization
Purification of the crude this compound is essential to obtain a high-purity product for analysis and further use.
Purification Methods:
-
Recrystallization: This is the most common purification technique. The crude product can be recrystallized from 95% ethanol to yield pure crystals.[5][10] The amount of ethanol needed is typically around 5 mL per gram of crude chalcone.[11]
-
Column Chromatography: If recrystallization is ineffective, particularly for oily products or complex mixtures, column chromatography can be employed.[1] A slurry of silica gel with a suitable eluent, such as a mixture of n-hexane and ethyl acetate, is used to separate the product.[7][10]
Characterization Data:
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₁₅H₁₀Cl₂O[12] |
| Molecular Weight | 277.15 g/mol [12] |
| Appearance | Yellowish-white solid[12] |
| Yield | 58-85% (Varies with method)[7][10] |
| Melting Point | 123 °C (for a similar 2'-hydroxy derivative)[13] |
| IR (KBr, cm⁻¹) | ~1604 (C=O, carbonyl), ~3263 (O-H, if hydroxy-substituted)[7] |
| ¹H-NMR (ppm) | Aromatic protons typically appear in the range of δ 6.70-7.80 |
| Mass Spec (m/z) | 276.01 (M⁺)[12] |
Experimental Workflow Visualization
The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. scribd.com [scribd.com]
Spectroscopic characterization of 4,4'-Dichlorochalcone (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Dichlorochalcone, a halogenated chalcone derivative of significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Introduction
This compound, with the chemical formula C₁₅H₁₀Cl₂O, is a synthetic compound belonging to the chalcone family. Chalcones are α,β-unsaturated ketones that serve as precursors for a wide variety of flavonoids and are known to exhibit a broad spectrum of biological activities. The presence of two chlorine atoms on the aromatic rings of this compound significantly influences its electronic properties and, consequently, its chemical reactivity and biological efficacy. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, which is a critical step in any research or development endeavor.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | Doublet | 2H | Protons ortho to the carbonyl group (Ring A) |
| 7.75 | Doublet, J ≈ 15.7 Hz | 1H | H-β |
| 7.65 | Doublet, J ≈ 15.7 Hz | 1H | H-α |
| 7.40 - 7.50 | Multiplet | 6H | Aromatic protons (Ring A and Ring B) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~189 | C=O (Carbonyl) |
| ~143 | C-β |
| ~138 | C-4' (Carbon attached to Cl in Ring B) |
| ~136 | C-4 (Carbon attached to Cl in Ring A) |
| ~135 | C-1' (Carbon in Ring B) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~122 | C-α |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1570 | Medium | C=C stretch (alkene) |
| ~1220 | Strong | C-Cl stretch |
| ~980 | Strong | =C-H bend (trans) |
| ~820 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1][2]
| m/z | Interpretation |
| 276/278/280 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks showing isotopic pattern for two chlorine atoms) |
| 241/243 | [M-Cl]⁺ |
| 139/141 | [C₇H₄ClO]⁺ (Fragment corresponding to the 4-chlorobenzoyl cation) |
| 137/139 | [C₈H₆Cl]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data for similar compounds.
FT-IR Spectroscopy Protocol
Method 1: KBr Pellet
-
Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Mass Spectrometry Protocol (Electron Impact - EI)
Sample Introduction:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (Typical for EI):
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), considering the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
Workflow and Relationships
The following diagrams illustrate the overall workflow for the spectroscopic characterization of this compound and the logical relationships between the different spectroscopic techniques.
References
Single Crystal XRD Analysis of 4,4'-Dichlorochalcone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of 4,4'-Dichlorochalcone, a halogenated chalcone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published, in-depth crystallographic data specifically for this compound, this document presents a representative analysis based on the closely related and well-characterized compound, 4-Chlorochalcone. The methodologies, data presentation, and structural insights are detailed to serve as a robust reference for the crystallographic analysis of this class of compounds.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. Their versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have positioned them as privileged scaffolds in drug discovery. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and biological properties of these molecules by altering their electronic distribution, lipophilicity, and intermolecular interactions. This compound, with chlorine atoms on both phenyl rings, is a subject of interest for its potential pharmacological applications. Single-crystal XRD analysis provides definitive, three-dimensional structural information at the atomic level, which is crucial for understanding structure-activity relationships, guiding molecular design, and for solid-state characterization.
Experimental Protocols
A detailed experimental workflow is essential for obtaining high-quality single crystals and subsequent XRD data. The following protocols are representative of the synthesis and crystallographic analysis of chalcone derivatives.
Synthesis and Crystallization of this compound
This compound can be synthesized via a Claisen-Schmidt condensation reaction between 4-chloroacetophenone and 4-chlorobenzaldehyde in the presence of a base catalyst.
Materials:
-
4-chloroacetophenone
-
4-chlorobenzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH)
-
Distilled water
-
Appropriate glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain single crystals suitable for XRD analysis. Slow evaporation of the solvent at room temperature is recommended for the growth of high-quality crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
High-quality, single crystals of this compound are selected for XRD analysis.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Procedure:
-
A suitable single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
The unit cell parameters are determined from a preliminary set of diffraction frames.
-
A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using an appropriate scan strategy.
-
The collected data are processed, including integration of the reflection intensities, and corrected for Lorentz, polarization, and absorption effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Crystallographic Data and Molecular Structure (Representative Data for 4-Chlorochalcone)
The following tables summarize the crystallographic data for 4-Chlorochalcone, which serves as a representative model for this compound.
Crystal Data and Structure Refinement
| Parameter | Value (Representative) |
| Empirical formula | C₁₅H₁₁ClO |
| Formula weight | 242.69 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.934(2) Å |
| b = 10.281(2) Å | |
| c = 11.198(2) Å | |
| α = 90° | |
| β = 108.59(3)° | |
| γ = 90° | |
| Volume | 1192.1(4) ų |
| Z | 4 |
| Density (calculated) | 1.352 Mg/m³ |
| Absorption coefficient | 0.288 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.59 to 27.50° |
| Reflections collected | 5421 |
| Independent reflections | 2731 [R(int) = 0.021] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2731 / 0 / 154 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.124 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl(1)-C(4) | 1.742(2) |
| O(1)-C(7) | 1.231(2) |
| C(7)-C(8) | 1.478(3) |
| C(8)-C(9) | 1.334(3) |
| C(1)-C(6) | 1.385(3) |
| C(10)-C(15) | 1.391(3) |
Selected Bond Angles (°)
| Atoms | Angle (°) |
| O(1)-C(7)-C(8) | 120.5(2) |
| C(9)-C(8)-C(7) | 121.1(2) |
| C(8)-C(9)-C(10) | 127.3(2) |
| C(3)-C(4)-Cl(1) | 119.5(2) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the single-crystal XRD analysis process.
Caption: Experimental workflow for single-crystal XRD analysis.
Conclusion
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous structural elucidation of novel compounds like this compound. This guide outlines the essential experimental protocols and data analysis steps involved in such an investigation. The provided representative crystallographic data for 4-Chlorochalcone highlights the key structural parameters that can be obtained. A thorough understanding of the three-dimensional molecular architecture is fundamental for the rational design of new chalcone-based therapeutic agents and advanced materials. Further studies to obtain and publish the specific crystal structure of this compound are encouraged to build upon the foundational knowledge of this important class of molecules.
Physical and chemical properties of 4,4'-Dichlorochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorochalcone is a synthetic derivative of chalcone, a class of organic compounds belonging to the flavonoid family. Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely recognized for their diverse pharmacological activities. The presence of chlorine atoms at the 4 and 4' positions of the phenyl rings in this compound significantly influences its physicochemical properties and biological activity, making it a compound of interest for research in medicinal chemistry and drug development. This technical guide provides a detailed overview of the core physical and chemical properties of this compound, experimental protocols for its synthesis and characterization, and an exploration of its potential biological effects based on the known activities of the broader chalcone class.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, formulation, and application in a laboratory setting.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Pale yellow to yellow crystals or crystalline powder | [1][2] |
| Molecular Formula | C₁₅H₁₀Cl₂O | [2] |
| Molecular Weight | 277.14 g/mol | |
| Melting Point | 153-161 °C | [2] |
| Boiling Point | Not available (Estimated for 4-Chlorochalcone: 386.8 °C at 760 mmHg) | [3] |
| Solubility | Generally soluble in organic solvents such as ethanol and dimethylformamide (DMSO); low solubility in water. Quantitative data not readily available. | [4][5] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | [2] |
| CAS Number | 19672-59-4 | [2] |
| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl | N/A |
| InChI | InChI=1S/C15H10Cl2O/c16-13-6-2-11(3-7-13)10-9-12-4-8-14(17)5-1-12/h1-10H/b10-9+ | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its preparation and quality control.
Synthesis via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. The following is a representative protocol that can be adapted for the synthesis of this compound.
Materials:
-
4-Chloroacetophenone
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in an appropriate volume of ethanol with stirring.
-
Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add a concentrated aqueous solution of NaOH or KOH dropwise to the flask.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Isolation: Acidify the mixture with dilute HCl to neutralize the excess base, which will precipitate the crude this compound.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Characterization Techniques
Objective: To confirm the chemical structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Features:
-
Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two substituted phenyl rings.
-
Two doublets in the olefinic region (typically δ 6.5-8.0 ppm) for the α and β protons of the enone system, with a coupling constant characteristic of a trans configuration (typically 12-18 Hz).
Objective: To identify the functional groups present in this compound.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, the spectrum can be recorded as a mull (e.g., Nujol) or from a thin film deposited from a volatile solvent.
Data Acquisition:
-
Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.
-
Bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ due to C=C stretching vibrations of the aromatic rings.
-
A band around 970-990 cm⁻¹ for the out-of-plane C-H bending of the trans-disubstituted double bond.
-
C-Cl stretching vibrations, typically in the fingerprint region.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method:
-
Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Results:
-
The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (276.01 for the most abundant isotopes).
-
Characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Fragmentation peaks corresponding to the loss of specific groups from the molecule.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of chalcones is known to exhibit significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. These activities are often attributed to their interaction with various cellular signaling pathways.
Apoptosis Induction
Chalcones are well-documented inducers of apoptosis (programmed cell death) in various cancer cell lines[6][7]. The underlying mechanisms often involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. 4-氯查耳酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry and Biological Significance of 4,4'-Dichlorochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are a significant class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Among the myriad of chalcone derivatives, 4,4'-Dichlorochalcone has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthesis protocols, and an exploration of its reported biological activities, with a focus on its anticancer and antimicrobial effects. The document further delves into the potential mechanisms of action and associated signaling pathways, presenting a valuable resource for researchers in medicinal chemistry and drug discovery.
Compound Profile: this compound
This compound is a synthetic derivative of the parent chalcone structure, featuring a chlorine atom on the para-position of both aromatic rings. This substitution significantly influences the compound's physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19672-59-4 |
| Molecular Formula | C₁₅H₁₀Cl₂O |
| Molecular Weight | 277.15 g/mol |
| IUPAC Name | 1,3-bis(4-chlorophenyl)prop-2-en-1-one |
| Synonyms | trans-4,4'-Dichlorochalcone, 4-Chlorostyryl 4-chlorophenyl ketone |
| Physical State | Solid |
Synthesis of this compound
The most prevalent method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[1][2]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-chlorobenzaldehyde
-
4-chloroacetophenone
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) solution (e.g., 10-40% aqueous solution)
-
Stirring apparatus (magnetic stirrer)
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chlorobenzaldehyde and 4-chloroacetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring, slowly add the sodium hydroxide solution dropwise to the reaction mixture. The addition is typically performed at room temperature or in an ice bath to control the reaction temperature.
-
Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific conditions.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, pour the mixture into crushed ice or cold water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining base and other water-soluble impurities.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure product.[4]
Caption: Workflow for the synthesis of this compound.
Biological Activities and Experimental Protocols
Chalcones are known to exhibit a wide range of biological activities, and the introduction of halogen atoms can enhance their potency.[5]
Anticancer Activity
Chlorinated chalcones have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and modulation of cellular signaling pathways.[5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
Materials:
-
Cancer cell lines (e.g., breast cancer cell lines MCF-7, MDA-MB-231)[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Table 2: Reported Anticancer Activity of Chlorinated Chalcones
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Chlorochalcone derivative | MCF-7 | Not specified | 48 | [5] |
| Chlorochalcone derivative | MDA-MB-231 | Not specified | 48 | [6] |
| 2',4'-Dichloro-chalcone | Fusarium tricinctum | 1 µM (inhibitory concentration) | Not applicable | [8] |
Note: Specific IC₅₀ values for this compound were not explicitly detailed in the provided search results, the table reflects general findings for chlorinated chalcones.
Antimicrobial Activity
Chalcone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[9][10]
This method is commonly used to evaluate the antimicrobial activity of a compound.[9][10]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)[10]
-
Nutrient agar or other suitable agar medium
-
Sterile petri dishes
-
This compound stock solution (dissolved in DMSO)
-
Positive control (standard antibiotic) and negative control (DMSO)
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.
-
Compound Addition: Add a specific volume of the this compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action and Signaling Pathways
The biological activities of chalcones are attributed to their ability to interact with various cellular targets and modulate key signaling pathways. For anticancer activity, proposed mechanisms include the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis, and the disruption of mitochondrial function.[5]
Caption: Potential mechanism of anticancer action for chlorinated chalcones.
While the precise signaling pathways affected by this compound are still under investigation, studies on the broader chalcone class suggest potential involvement of pathways such as the NF-κB and MAPK signaling cascades, which are crucial in regulating inflammation, cell proliferation, and survival.[11] Further research is necessary to elucidate the specific molecular targets and signaling networks modulated by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of analogs for structure-activity relationship studies. The available data indicates its potential as an anticancer and antimicrobial agent, likely mediated through the induction of apoptosis and disruption of cellular signaling. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of the current understanding of this compound, thereby facilitating further investigation into its therapeutic potential.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. nveo.org [nveo.org]
- 11. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4,4'-Dichlorochalcone: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 4,4'-Dichlorochalcone, a compound of significant interest to researchers, scientists, and drug development professionals. Understanding these fundamental physicochemical properties is paramount for advancing research and developing robust formulations. This document offers a compilation of available data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding.
Solubility Profile of this compound
The solubility of this compound, a critical parameter for its handling and application in various experimental and formulation settings, has been investigated. While specific quantitative data for this compound is not extensively available in the public domain, qualitative assessments and data from structurally similar chalcones provide valuable insights.
This compound is generally characterized as having low solubility in aqueous solutions due to its hydrophobic nature.[1] It exhibits good solubility in various organic solvents.
Table 1: Quantitative Solubility Data of this compound in Various Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Ethanol | C₂H₅OH | 46.07 | 25 | Data not available | Data not available | Reported to be soluble.[1] |
| Acetone | C₃H₆O | 58.08 | 25 | Data not available | Data not available | Reported to be soluble.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 78.13 | 25 | Data not available | Data not available | Reported to be soluble. |
| Chloroform | CHCl₃ | 119.38 | 25 | Data not available | Data not available | Chalcones are generally soluble in chlorinated solvents. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | Data not available | Data not available | Chalcones are generally soluble in chlorinated solvents.[2] |
| Water | H₂O | 18.02 | 25 | Low | Low | Considered to have limited solubility due to its hydrophobic structure.[1] |
Note: The absence of specific quantitative data highlights an area for future research. The provided information is based on qualitative reports and general characteristics of chalcone derivatives.
Stability Profile of this compound
Table 2: Summary of Potential Stability Liabilities of this compound
| Stress Condition | Potential for Degradation | Likely Degradation Pathway |
| Hydrolytic | ||
| Acidic (e.g., 0.1 M HCl) | Susceptible | Hydrolysis of the α,β-unsaturated ketone. |
| Neutral (e.g., Water) | Generally stable | Minimal degradation expected. |
| Basic (e.g., 0.1 M NaOH) | Highly Susceptible | Retro-aldol condensation or other base-catalyzed reactions. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible | Oxidation of the double bond or aromatic rings. |
| Photolytic (e.g., UV/Vis light) | Susceptible | Isomerization of the trans double bond, cyclization, or photodegradation. |
| Thermal (Dry Heat) | Susceptible at elevated temperatures | Decomposition, polymerization, or other thermal degradation reactions. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for obtaining reliable and reproducible data. The following sections provide comprehensive methodologies for determining the solubility and assessing the stability of this compound.
Solubility Determination: Gravimetric Method
This protocol outlines a reliable gravimetric method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with airtight seals
-
Syringe filters (0.45 µm)
-
Pre-weighed glass vials for evaporation
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 4 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry glass vial.
-
Solvent Evaporation: Place the vial containing the saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the chalcone until the solvent has completely evaporated and a constant weight of the residue is achieved.
-
Calculation:
-
Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Determine the volume of the solvent from the initial measurement.
-
Calculate the solubility in mg/mL.
-
Stability Assessment: Forced Degradation Studies
This protocol describes a systematic approach to performing forced degradation studies on this compound to identify potential degradation products and pathways, as recommended by ICH guidelines.[3][4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
Validated stability-indicating HPLC method
Procedure:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Photostability:
-
Expose a solution of this compound in a transparent container to a calibrated light source (e.g., ICH option 1 or 2) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Analysis:
All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While a clear need for more quantitative data exists, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers. The outlined methodologies for solubility determination and forced degradation studies will enable the generation of critical data to support further research, formulation development, and regulatory submissions. The visualization of the experimental workflows aims to enhance the practical application of these protocols.
References
- 1. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. scispace.com [scispace.com]
Initial biological screening of 4,4'-Dichlorochalcone derivatives
An In-depth Technical Guide to the Initial Biological Screening of 4,4'-Dichlorochalcone Derivatives
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif is a versatile scaffold in medicinal chemistry, facilitating the synthesis of a wide array of derivatives with significant biological activities.[1] The core of their reactivity is the α,β-unsaturated carbonyl system, which can interact with various biological targets.[1] Modifications, such as the introduction of halogen substituents like chlorine, can significantly modulate the pharmacological profile of these compounds.[2] This guide focuses on the initial biological screening of this compound and related dichlorinated derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways relevant to their evaluation.
Synthesis Overview
The most prevalent method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[3][4] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[5][6] For the synthesis of this compound, 4-chloroacetophenone is reacted with 4-chlorobenzaldehyde in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.[4][6]
Biological Screening and Data
Derivatives of dichlorochalcone have been screened for a variety of biological activities, including anticancer, antifungal, and antimicrobial properties.
Anticancer and Cytotoxic Activity
Dichlorochalcone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[7][8]
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | Brine Shrimp | LC50 | 20.04 ppm | [9] |
| Sulfonamide-Chalcone Derivative 5 | Gastric Adenocarcinoma (AGS) | IC50 | < 1.0 µg/mL | [8] |
| Sulfonamide-Chalcone Derivative 7 | Acute Promyelocytic Leukemia (HL-60) | IC50 | < 1.57 µg/mL | [8] |
| Sulfonamide-Chalcone Derivative 5 | Cervical Cancer (HeLa) | IC50 | 5.67 ± 0.35 µg/mL | [8] |
| Sulfonamide-Chalcone Derivatives 4-8 | Various Cancer Cells | IC50 | 0.89–9.63 µg/mL | [7] |
Antifungal Activity
The introduction of dichloro-substituents has been shown to be a key structural feature for antifungal activity.[5]
| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |
| 2′,4′-dichloro-chalcone | Fusarium tricinctum | Mycelial Growth Inhibition (at 1 µM) | 32.3% | [10] |
| 2′,4′-dichloro-chalcone | Trichothecium roseum | Mycelial Growth Inhibition (at 1 µM) | 65.2% | [10] |
| Dihydropyrazole from Dichloro Chalcone | Aspergillus niger | MIC | 5.35 µM | [5] |
Antimicrobial Activity
Chlorinated chalcones exhibit notable activity against both Gram-positive and Gram-negative bacteria, often by disrupting microbial cell membranes or inhibiting essential enzymes.[1][2]
| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |
| 4-Chlorochalcone | Staphylococcus aureus | - | Inhibited Growth | [2] |
| Dichloro substituted chalcones | S. aureus & E. coli | - | Showed significant activity | [5] |
Antioxidant Activity
The ability of dichlorochalcone derivatives to scavenge free radicals is another area of investigation.
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | DPPH | IC50 | 26.10 ppm | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results.
Protocol 1: General Synthesis of Dichlorochalcones (Claisen-Schmidt)
This protocol outlines the base-catalyzed synthesis of dichlorochalcone derivatives.[4][6]
-
Preparation: In a flask suitable for stirring, dissolve an equimolar amount of a dichloro-substituted acetophenone and a substituted benzaldehyde in a minimal amount of ethanol.
-
Catalysis: Cool the mixture in an ice bath. Slowly add an aqueous solution of 40-50% potassium hydroxide (KOH) dropwise while stirring continuously.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidification: Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the chalcone product precipitates out as a solid.
-
Purification: Filter the solid product using vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Protocol 2: Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][8]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, AGS) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare stock solutions of the test chalcone derivatives in DMSO. Treat the cells with various concentrations of the compounds (e.g., 0.5–40 µg/mL) and incubate for a specified period (e.g., 24-48 hours).[8]
-
MTT Incubation: After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 560 nm).
-
Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting viability against compound concentration.[1]
Protocol 3: Antimicrobial Screening (Agar Well Diffusion)
This method is widely used to assess the antimicrobial activity of chemical agents.[11]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plate.
-
Well Creation: Aseptically cut wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Sample Addition: Add a specific volume of the test chalcone derivative solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should also be included.[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
Protocol 4: Antioxidant Screening (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[1]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test chalcone derivatives and a standard antioxidant (e.g., ascorbic acid).[1]
-
Reaction: In a 96-well plate, add a specific volume of the test compound or standard solution.
-
Initiation: Add an equal volume of the DPPH solution to each well and mix thoroughly.
-
Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction in absorbance indicates the radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathway Visualization
Chalcones exert their anticancer effects by modulating various signaling pathways. A common mechanism is the induction of apoptosis (programmed cell death). Dichlorochalcone derivatives can trigger this pathway through intrinsic or extrinsic routes, leading to the activation of caspases, which are the executioners of cell death.
Conclusion
The initial biological screening of this compound and its derivatives reveals a class of compounds with significant potential in medicinal chemistry. The presence of dichloro-substituents consistently imparts potent anticancer, antifungal, and antimicrobial activities.[2][5][7] The straightforward synthesis via Claisen-Schmidt condensation allows for the generation of diverse libraries for further screening. The provided protocols for synthesis and biological evaluation form a foundational framework for researchers to explore these promising scaffolds. Future work should focus on elucidating specific mechanisms of action, exploring structure-activity relationships (SAR), and optimizing lead compounds to enhance potency and reduce potential toxicity for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nveo.org [nveo.org]
The Structure-Activity Relationship of Dichlorinated Chalcones: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of dichlorinated chalcone derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of polyphenolic compounds that serve as precursors for flavonoids. Their versatile structure has been a focal point for medicinal chemists, leading to the synthesis of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of chlorine atoms onto the aromatic rings of the chalcone backbone has been shown to significantly modulate these biological effects, making dichlorinated chalcones a particularly interesting subgroup for therapeutic development. This guide summarizes the quantitative structure-activity relationship (SAR) data, details key experimental protocols, and visualizes the underlying signaling pathways.
Core Synthesis: Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. The versatility of this method allows for the strategic placement of dichloro-substituents on either aromatic ring, facilitating the exploration of a wide chemical space to optimize biological activity.
Anticancer Activity of Dichlorinated Chalcones
Dichlorinated chalcones have demonstrated significant cytotoxic effects against various human cancer cell lines. The position and number of chlorine atoms on the phenyl rings play a crucial role in their anticancer potency.
Quantitative Data: Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various dichlorinated chalcone derivatives against different cancer cell lines.
Table 1: Anticancer Activity of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides. [1]
| Compound | R | AGS (IC50 µg/mL) | HeLa (IC50 µg/mL) | HL-60 (IC50 µg/mL) |
| 4 | H | 2.56 ± 0.17 | 8.56 ± 0.23 | 3.23 ± 0.11 |
| 5 | 4-Cl | 0.89 ± 0.05 | 5.67 ± 0.35 | 1.00 ± 0.08 |
| 6 | 4-F | 9.63 ± 0.45 | 8.89 ± 0.13 | 4.56 ± 0.23 |
| 7 | 4-OCH3 | 1.23 ± 0.09 | 6.34 ± 0.04 | 1.57 ± 0.05 |
| 8 | 4-CH3 | 3.45 ± 0.11 | 9.12 ± 0.19 | 2.34 ± 0.13 |
Table 2: Antiproliferative Activity of Dichloro Substituted Chalcones. [2]
| Compound | R | IC50 (µM) |
| 7 | 2,4-di-Cl | 31 ± 2 |
| 8 | 3,4-di-Cl | 254 ± 2 |
Experimental Protocol: MTT Assay for Cytotoxicity[1]
The 3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., AGS, HeLa, HL-60)
-
96-well plates
-
Complete cell culture medium
-
Dichlorinated chalcone compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated chalcone compounds in complete medium. Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity of Dichlorinated Chalcones
The presence of chlorine atoms on the chalcone scaffold has been shown to enhance antimicrobial activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of dichlorinated chalcones against various microbial strains.
Table 3: Antifungal and Antitubercular Activity of Dichloro Substituted Chalcones. [2]
| Compound | R | Antifungal MIC (µM) | Antitubercular MIC (µM) |
| 7 | 2,4-di-Cl | 11.23 | 22.46 |
| 8 | 3,4-di-Cl | 10.89 | 21.78 |
Note: Antifungal activity was tested against a panel of fungal strains, and antitubercular activity against Mycobacterium tuberculosis.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Dichlorinated chalcone compounds
-
Microplate incubator and reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the dichlorinated chalcone compounds in the microtiter plates.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity of Dichlorinated Chalcones
Dichlorinated chalcones have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay measures the production of nitric oxide (NO), a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Dichlorinated chalcone compounds
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment: Seed macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the dichlorinated chalcone compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite.
Signaling Pathways and Molecular Mechanisms
The biological activities of dichlorinated chalcones are often attributed to their interaction with key cellular signaling pathways. The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent modification of cysteine residues on target proteins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Chalcones can inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Chalcones can activate this pathway by reacting with cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, followed by the transcription of antioxidant and cytoprotective genes.
References
4,4'-Dichlorochalcone: A Technical Guide to its Lipophilicity and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lipophilicity and electronic properties of 4,4'-Dichlorochalcone, a halogenated chalcone derivative of significant interest in medicinal chemistry and materials science. This document details the experimental and computational methodologies used to characterize this compound, presenting key data in a clear and accessible format to support further research and development.
Introduction
Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of drug discovery efforts. The substitution pattern on the aromatic rings plays a crucial role in modulating their physicochemical properties and biological efficacy. This compound, with chlorine atoms on both para positions of its phenyl rings, exhibits distinct lipophilic and electronic characteristics that influence its molecular interactions and potential applications. Understanding these properties is paramount for designing novel derivatives with enhanced therapeutic potential.
Lipophilicity
Lipophilicity, a key determinant of a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), is commonly expressed as the logarithm of the partition coefficient (logP).
Experimental Determination of logP
The experimental determination of logP for chalcones is frequently performed using Reversed-Phase Thin-Layer Chromatography (RP-TLC). This method offers a rapid and reliable alternative to the traditional shake-flask method, especially for compounds with low aqueous solubility.
Table 1: Experimentally Determined logP Values of Structurally Related Chlorinated Chalcones
| Compound | Substituent Position | Experimental logP (RP-TLC) | Reference |
| 4-Chlorochalcone | 4-Cl | 4.58 ± 0.03 | [1] |
| 3-Chlorochalcone | 3-Cl | 4.82 ± 0.04 | [1] |
Note: A specific experimental logP value for this compound was not found in the reviewed literature. Based on the data for mono-chlorinated analogs, the logP value for this compound is anticipated to be higher, likely in the range of 5.0-6.0, due to the increased hydrophobicity conferred by the second chlorine atom.
Experimental Protocol: Determination of logP by RP-TLC
This protocol outlines the general procedure for determining the lipophilicity of chalcones using RP-TLC.
Materials:
-
RP-TLC plates (e.g., silanized silica gel 60 F254)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Developing chamber
-
UV lamp (254 nm)
-
Micropipettes
-
Chalcone samples and reference compounds with known logP values
-
Software for data analysis
Procedure:
-
Plate Preparation: Activate the RP-TLC plates by heating them in an oven.
-
Mobile Phase Preparation: Prepare a mixture of methanol and water (e.g., 60:40 v/v) to be used as the mobile phase.
-
Sample Application: Dissolve the chalcone samples and reference compounds in a suitable solvent (e.g., methanol) and spot them onto the baseline of the RP-TLC plate using a micropipette.
-
Chromatographic Development: Place the spotted plate in the developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp.
-
Rf and RM Calculation: Measure the distance traveled by the solvent front and each spot to calculate the retardation factor (Rf). Convert the Rf values to RM values using the formula: RM = log((1/Rf) - 1).
-
logP Determination: Create a calibration curve by plotting the RM values of the reference compounds against their known logP values. Determine the logP of the chalcone samples by interpolating their RM values on the calibration curve.
References
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of 4,4'-Dichlorochalcone Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antifungal activity of 4,4'-Dichlorochalcone, including its proposed mechanisms of action and detailed protocols for its evaluation. While specific research on the 4,4'-dichloro isomer is limited, data from closely related dichlorinated chalcones suggest promising activity against a range of pathogenic fungi.
Introduction
Chalcones are a class of naturally occurring flavonoids that have garnered significant interest for their broad spectrum of biological activities, including antimicrobial properties. The basic chalcone scaffold consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Modifications to this structure, such as the addition of halogen atoms, have been shown to enhance their therapeutic potential. This compound, a synthetic derivative, is a subject of interest for its potential as a novel antifungal agent. This document outlines the current understanding of its activity and provides protocols for further investigation.
Postulated Antimicrobial Activity and Mechanism of Action
While direct studies on this compound are not extensively available, research on other dichlorinated chalcone isomers provides strong evidence for its potential antifungal efficacy. The presence of chlorine atoms on the aromatic rings is believed to enhance the lipophilicity of the molecule, facilitating its passage through fungal cell membranes. The proposed mechanisms of action for dichlorinated chalcones against pathogenic fungi include:
-
Disruption of Cell Membrane Integrity: Chalcones are known to interact with the fungal cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
-
Induction of Reactive Oxygen Species (ROS): The presence of this compound may induce oxidative stress in fungal cells through the generation of reactive oxygen species. This surge in ROS can damage vital cellular components such as proteins, lipids, and DNA.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a crucial component of the fungal cell membrane, and its inhibition disrupts membrane fluidity and function. While not definitively shown for this compound, other chalcones have been found to interfere with the ergosterol biosynthesis pathway.
Quantitative Data Summary
| Compound/Isomer | Pathogenic Fungi | MIC (µg/mL) | Reference |
| Chalcone from 3,4-dichloroacetophenone and 4-chlorobenzaldehyde | Aspergillus niger | 28.76 µM | [2] |
| Chalcone from 3,4-dichloroacetophenone and 2-chlorobenzaldehyde | Aspergillus niger | 19.91 µg/mL | [1] |
| Chalcone from 3,4-dichloroacetophenone and 2-fluorobenzaldehyde | Aspergillus niger | 20.76 µg/mL | [1] |
| Chalcone from 3,4-dichloroacetophenone and 4-chlorobenzaldehyde | Candida tropicalis | 39.82 µM | [1] |
| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | MIC₅₀: 64-128 µg/mL | [3] |
| 2',4'-Dichloro-chalcone (Mycelial Growth Inhibition) | Fusarium tricinctum | 32.3% inhibition at 1 µM | [4] |
| 2',4'-Dichloro-chalcone (Mycelial Growth Inhibition) | Trichothecium roseum | 65.2% inhibition at 1 µM | [4] |
| 2',4'-Dichloro-chalcone (ROS Increase) | Fusarium tricinctum | 41.7% increase at 1 µM | [4] |
| 2',4'-Dichloro-chalcone (ROS Increase) | Trichothecium roseum | 65.4% increase at 1 µM | [4] |
Experimental Protocols
The following protocols are standardized methods for evaluating the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[5][6].
Materials:
-
This compound
-
Pathogenic fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
For molds (Aspergillus spp.), grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. For yeasts, this can be determined by visual inspection or by reading the absorbance at 530 nm. For molds, visual inspection is typically used.
-
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production
This protocol measures the generation of intracellular ROS in fungal cells upon treatment with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)[7][8].
Materials:
-
Log-phase fungal culture
-
This compound
-
H₂DCFDA (stock solution in DMSO)
-
PBS
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Grow the fungal cells to the mid-logarithmic phase in an appropriate broth medium.
-
Wash the cells with PBS and resuspend them in fresh medium.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include an untreated control.
-
-
Staining with H₂DCFDA:
-
Add H₂DCFDA to each well to a final concentration of 10 µM.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Alternatively, visualize the cells under a fluorescence microscope to observe the intracellular fluorescence.
-
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This protocol quantifies the total ergosterol content in fungal cells to assess the inhibitory effect of this compound on its biosynthesis[9][10].
Materials:
-
Log-phase fungal culture
-
This compound
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol)
-
n-Heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat a log-phase fungal culture with a sub-inhibitory concentration of this compound for a defined period (e.g., 16 hours).
-
Harvest the cells by centrifugation and wash them with sterile water.
-
-
Sterol Extraction:
-
Add 3 mL of alcoholic potassium hydroxide to the cell pellet and vortex.
-
Incubate at 80°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane, and vortex vigorously for 3 minutes.
-
-
Quantification:
-
Allow the layers to separate and transfer the upper n-heptane layer to a clean tube.
-
Measure the absorbance of the heptane layer from 230 to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (at 281.5 nm) and the intermediate 24(28) dehydroergosterol (at 230 nm). The percentage of ergosterol can be calculated as: % Ergosterol = [(A₂₈₁.₅ / 290) x F] / pellet weight – [(A₂₃₀ / 518) x F] / pellet weight where F is the dilution factor in n-heptane.
-
Visualizations
The following diagrams illustrate the experimental workflows and a proposed signaling pathway for the antifungal action of this compound.
Conclusion
This compound represents a promising scaffold for the development of new antifungal agents. Based on the activity of related compounds, it is hypothesized to be effective against a range of pathogenic fungi, including species of Candida and Aspergillus. The proposed mechanisms of action, including cell membrane disruption and induction of oxidative stress, offer multiple avenues for therapeutic intervention. The provided protocols serve as a foundation for researchers to systematically evaluate the antifungal potential of this compound and to elucidate its precise molecular targets and signaling pathways. Further research is warranted to establish a comprehensive profile of its antifungal activity and to explore its potential in preclinical and clinical settings.
References
- 1. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities [mdpi.com]
- 3. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Activity of 4,4'-Dichlorochalcone on Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 4,4'-Dichlorochalcone is a synthetic derivative characterized by the presence of chlorine atoms on both phenyl rings. Emerging research suggests that halogenated chalcones exhibit enhanced biological activities. These application notes provide a comprehensive overview of the in vitro anticancer activity of this compound, summarizing available data and detailing essential experimental protocols for its evaluation. While specific quantitative data for this compound is emerging, this document consolidates information on closely related chlorinated chalcones to provide a valuable resource for researchers.
Data Presentation
The in vitro anticancer efficacy of chalcone derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. The following tables present a summary of the cytotoxic activities of chlorinated chalcones, providing a reference for the potential potency of this compound.
Table 1: Cytotoxic Activity of Chlorinated Chalcones against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chlorinated Chalcones | MCF-7 | Breast Adenocarcinoma | 0.8 - 4.3 | [1] |
| (Representative Range) | HeLa | Cervical Carcinoma | 0.8 - 4.3 | [1] |
| WiDr | Colon Adenocarcinoma | 0.8 - 4.3 | [1] | |
| 2'-hydroxy-5'-chlorochalcone | MCF-7 | Breast Adenocarcinoma | Not specified | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [2] | |
| 2'-hydroxy-3,4-dichlorochalcone | MCF-7 | Breast Adenocarcinoma | Not specified | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [2] |
Mechanism of Action
Chalcones exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
Studies on various chalcone derivatives have shown their capability to induce apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.
Table 2: Apoptosis Induction by Chlorochalcones in Breast Cancer Cell Lines
| Treatment | Cell Line | Assay | Observation | Reference |
| Chlorochalcones | MCF-7 | Annexin V-FITC/PI Staining | Increased percentage of apoptotic cells | [2] |
| MDA-MB-231 | Annexin V-FITC/PI Staining | Increased percentage of apoptotic cells | [2] |
Cell Cycle Arrest
Chalcones have been reported to interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M or G0/G1 phase. This disruption prevents cancer cells from dividing and proliferating.
Table 3: Effect of Chalcones on Cell Cycle Distribution
| Compound Class | Cell Line | Effect | Reference |
| Chalcones | Various Cancer Cells | G2/M or G0/G1 phase arrest | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining with Propidium Iodide (PI) and subsequent flow cytometry.
Materials:
-
Human cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
Chalcones have been shown to modulate several key signaling pathways involved in cancer progression. The induction of apoptosis by chalcones is often linked to the mitochondrial pathway. Furthermore, inhibition of the NF-κB signaling pathway has been reported, which plays a crucial role in inflammation, cell survival, and proliferation.
Conclusion
This compound, as a member of the chlorinated chalcone family, holds promise as a potential anticancer agent. The available data on related compounds suggest that its mechanism of action likely involves the induction of apoptosis and cell cycle arrest in human cancer cell lines. The provided protocols offer a robust framework for the in vitro evaluation of its cytotoxic and mechanistic properties. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential in oncology.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Mechanism of 4,4'-Dichlorochalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of 4,4'-Dichlorochalcone. The protocols outlined below are based on established methodologies for evaluating chalcone derivatives and their effects on key inflammatory signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, the provided data for structurally related chalcones offers a valuable comparative context for experimental design and data interpretation.
Introduction to this compound and its Anti-inflammatory Potential
Chalcones, a class of organic compounds belonging to the flavonoid family, are recognized for their diverse pharmacological activities, including significant anti-inflammatory effects.[1][2] These compounds are known to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways.[2][3][4] The substitution pattern on the chalcone scaffold plays a crucial role in its biological activity. This compound, with its halogenated phenyl rings, presents an interesting candidate for investigation as an anti-inflammatory agent. Halogenation has been shown in some instances to enhance the biological activity of chalcones.
Data Presentation: Anti-inflammatory Activity of Chalcone Derivatives
The following tables summarize the inhibitory concentrations (IC₅₀) of various chalcone derivatives on key inflammatory mediators. This data provides a reference for the expected potency of chalcone compounds.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Chalcone Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3l | TNF-α | RAW 264.7 | 7.9 ± 0.6 | [5] |
| IL-1β | RAW 264.7 | 12.3 ± 1.5 | [5] | |
| IL-6 | RAW 264.7 | 2.1 ± 1.0 | [5] | |
| Compound 1 | β-glucuronidase | Rat Neutrophils | 1.6 ± 0.2 | [6] |
| Lysozyme | Rat Neutrophils | 1.4 ± 0.2 | [6] | |
| Compound 11 | Nitric Oxide (NO) | Murine Microglial Cells (N9) | 0.7 ± 0.06 | [6] |
| Compound 4b | COX-2 | 1.933 | [7] | |
| 5-LOX | 2.112 | [7] | ||
| iNOS | RAW 264.7 | 0.114 | [7] | |
| PGE₂ | RAW 264.7 | 0.037 | [7] | |
| TNF-α | RAW 264.7 | 0.058 | [7] | |
| Tyrosol | IL-1β | RAW 264.7 | 0.91 | [8] |
| IL-6 | RAW 264.7 | 2.67 | [8] | |
| TNF-α | RAW 264.7 | 4.60 | [8] |
Table 2: In Vivo Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Animal Model | Dose | Edema Inhibition (%) | Reference |
| Compound 4b | Carrageenan-induced rat paw edema | 37.05 | [7] | |
| LQFM218 | Carrageenan-induced mouse paw edema | 100 mg/kg (oral) | 42.6 (at 2 hours) | [9] |
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 10 mg/kg (i.p.) | 87.3 | [9] |
| Celecoxib (Reference) | Carrageenan-induced rat paw edema | 1-30 mg/kg (i.p.) | Dose-dependent | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory mechanism of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol details the use of the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[1]
1.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper and subculture at a ratio of 1:4 to 1:6.[1]
1.2. Cytotoxicity Assay (MTT Assay) It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects.
-
Seed RAW 264.7 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[10]
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[10]
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[10]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.[10]
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
1.4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells (4 x 10⁵ cells/mL) in a 24-well plate and incubate overnight.[11]
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[11]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8][11]
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for analyzing the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.
2.1. Cell Lysis and Protein Quantification
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound and stimulate with LPS as described above.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Collect the lysate and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[12]
2.2. SDS-PAGE and Protein Transfer
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12][13]
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.[13]
2.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-NF-κB p65, Total NF-κB p65
-
Phospho-IκBα, Total IκBα
-
Phospho-p38, Total p38
-
Phospho-ERK1/2, Total ERK1/2
-
Phospho-JNK, Total JNK
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Protocol 3: NLRP3 Inflammasome Activation Assay
This protocol is designed to investigate if this compound can inhibit the activation of the NLRP3 inflammasome.
3.1. Cell Culture and Treatment
-
Use bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA).
-
Priming: Treat cells with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Treatment: Add this compound for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or nigericin (10 µM) for 1-2 hours.
3.2. Measurement of IL-1β Secretion
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β using an ELISA kit.
3.3. Western Blot for Caspase-1 Cleavage
-
Collect both the cell lysate and the supernatant.
-
Perform Western blot analysis on both fractions to detect the cleaved (active) form of caspase-1 (p20 subunit in the supernatant) and pro-caspase-1 in the lysate.
3.4. ASC Speck Visualization
-
Fix and permeabilize the cells.
-
Stain for the adaptor protein ASC using a specific antibody.
-
Visualize the formation of ASC specks, which are indicative of inflammasome assembly, using fluorescence microscopy.
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model to assess the acute anti-inflammatory effects of a compound in vivo.[9][15]
4.1. Animals
-
Use male Wistar rats or Swiss albino mice.
4.2. Experimental Procedure
-
Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin or celecoxib) should be included.[9]
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
4.3. Data Analysis
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[9]
-
Mandatory Visualizations
Below are diagrams of the key signaling pathways potentially modulated by this compound, along with a general experimental workflow.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathways and potential points of inhibition by this compound.
Caption: NLRP3 inflammasome pathway and potential inhibitory steps by this compound.
Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps-Structure-Activity-Relationship and Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 4,4'-Dichlorochalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and medicinal chemistry applications of 4,4'-dichlorochalcone and its derivatives. Detailed experimental protocols for synthesis and key biological assays are included to facilitate research and development in this promising area of medicinal chemistry.
Introduction
Chalcones are a class of open-chain flavonoids that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4,4'-dichloro substitution on the chalcone scaffold can enhance lipophilicity and electronic properties, potentially leading to increased biological activity.[1] This document outlines the synthesis of this compound derivatives and protocols for evaluating their potential as therapeutic agents.
Synthesis of this compound
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[3][4]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Chloroacetophenone
-
4-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.[5]
-
Reaction Initiation: While stirring, slowly add an aqueous solution of sodium hydroxide (10-40%) dropwise to the reaction mixture.[6] Maintain the temperature of the reaction mixture between 20-25°C using a cold water bath if necessary.[7]
-
Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature. The reaction time can range from a few hours to 48 hours, depending on the specific concentrations and temperature.[8] The formation of a precipitate is an indication of product formation. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[9] Acidify the mixture by slowly adding dilute hydrochloric acid until the solution is neutral to litmus paper.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.[10]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[10]
-
Characterization: The purity and identity of the synthesized compound should be confirmed by determining its melting point and using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Medicinal Chemistry Applications
This compound and its derivatives have shown promising activity in several areas of medicinal chemistry, particularly as anticancer and anti-inflammatory agents.
Anticancer Activity
Chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines.
Table 1: Anticancer Activity of Dichlorochalcone Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | AGS | Gastric Adenocarcinoma | <1.0 | [11] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HL-60 | Acute Promyelocytic Leukemia | <1.57 | [11] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HeLa | Cervical Cancer | 5.67 ± 0.35 | [11] |
| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | - | - | LC50: 20.04 ppm | [12] |
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[1]
Anti-inflammatory and Antioxidant Activity
Chalcone derivatives have demonstrated anti-inflammatory activity by inhibiting various inflammatory mediators and enzymes.[2] Their antioxidant potential is often evaluated by their ability to scavenge free radicals.
Table 2: Anti-inflammatory and Antioxidant Activity of Dichlorochalcone Derivatives
| Compound | Assay | Activity | IC50 | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative | Neutrophil Elastase Inhibition | Anti-inflammatory | 25.61 ± 0.58 µg/mL | [11] |
| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | DPPH Radical Scavenging | Antioxidant | 26.10 ppm | [12] |
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[13]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound derivative (dissolved in a suitable solvent)
-
Methanol or Ethanol
-
96-well microplate or cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Prepare a stock solution of the chalcone derivative (e.g., 1 mg/mL) and make serial dilutions to obtain a range of concentrations.[13]
-
Assay Procedure: In a 96-well plate, add a small volume of the different concentrations of the chalcone solutions. Add the DPPH solution to each well and mix. Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).[14]
-
Data Acquisition: Measure the absorbance of each well at 517 nm.[14]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the chalcone derivative using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging against the compound concentration to determine the IC50 value.[12]
Signaling Pathway Modulation
Chalcone derivatives have been reported to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor-kappa B) signaling pathway is a crucial regulator of inflammatory responses and cell survival.[15] Some chalcone derivatives have been shown to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory and anticancer effects.[2]
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[16] Dysregulation of this pathway is common in cancer. Some chalcone derivatives have been found to modulate MAPK signaling, contributing to their anticancer effects.[5]
Caption: Modulation of the MAPK signaling pathway by chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. mdpi.com [mdpi.com]
- 12. jacsdirectory.com [jacsdirectory.com]
- 13. benchchem.com [benchchem.com]
- 14. ijcea.org [ijcea.org]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. MAPK signaling pathway | Abcam [abcam.com]
Application Notes and Protocols: Utilizing 4,4'-Dichlorochalcone as a Precursor for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including pyrazoles, pyrimidines, and isoxazoles, using 4,4'-dichlorochalcone as a versatile precursor. The methodologies described herein are based on established chemical transformations of chalcones and offer a foundation for the development of novel therapeutic agents.
Introduction
Chalcones, characterized by their α,β-unsaturated ketone core, are valuable intermediates in organic synthesis due to their reactivity towards various nucleophiles. The presence of two aromatic rings allows for a wide range of structural modifications to tune the biological activity of the resulting compounds. This compound, with its two strategically placed chlorine atoms, serves as an excellent starting material for generating libraries of heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the chalcone system and the biological properties of the final products.
This document outlines the synthetic pathways for converting this compound into three key classes of five- and six-membered heterocyclic compounds.
Synthetic Pathways
The general synthetic routes for the conversion of this compound to pyrazole, pyrimidine, and isoxazole derivatives are depicted below. These reactions typically proceed through a Michael addition of a binucleophile to the α,β-unsaturated system, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring.
Caption: General reaction pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(4-chlorophenyl)-4,5-dihydropyrazole
This protocol describes the synthesis of a pyrazoline derivative through the reaction of this compound with hydrazine hydrate in the presence of a catalytic amount of acid.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.5 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with constant stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-bis(4-chlorophenyl)-4,5-dihydropyrazole.
Caption: Workflow for Pyrazole Synthesis.
Protocol 2: Synthesis of 4,6-bis(4-chlorophenyl)pyrimidin-2-amine
This protocol details the synthesis of a 2-aminopyrimidine derivative from this compound and guanidine hydrochloride in a basic medium.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.
-
Slowly add a solution of KOH (3.0 eq) in water to the reaction mixture with constant stirring.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the contents into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 4,6-bis(4-chlorophenyl)pyrimidin-2-amine.[1]
References
Application Notes: Synthesis of Thiazolidinone Derivatives from 4,4'-Dichlorochalcone
Thiazolidin-4-ones are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The synthesis of thiazolidinone derivatives often begins with chalcones, which serve as versatile precursors. This protocol details the synthesis of a thiazolidinone derivative starting from 4,4'-Dichlorochalcone, a process that typically involves a two-step reaction sequence: the formation of a Schiff base intermediate, followed by cyclocondensation with thioglycolic acid.
The initial step involves the reaction of the chalcone with a primary aromatic amine to form a Schiff base (an imine). This intermediate is then treated with thioglycolic acid in the presence of a catalyst, such as anhydrous zinc chloride, to yield the final 4-thiazolidinone derivative.[1][2] The entire process can also be performed in a one-pot synthesis, which offers a more streamlined approach by combining the reactants without isolating the intermediate Schiff base.[3][4] The purity of the synthesized compounds is typically monitored using thin-layer chromatography (TLC), and the final structures are confirmed through spectral analysis techniques like IR and NMR spectroscopy.[5]
Experimental Protocols
This section provides a detailed, two-step methodology for the synthesis of a thiazolidinone derivative from this compound.
Part 1: Synthesis of Schiff Base Intermediate
Materials:
-
This compound
-
Aromatic primary amine (e.g., 4-chloroaniline)
-
Ethanol
-
Glacial Acetic Acid
-
Crushed Ice
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 mmole of this compound in ethanol.
-
Add 1 mmole of the selected aromatic primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Reflux the reaction mixture on a water bath for approximately 4-5 hours.[2]
-
Monitor the progress of the reaction using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[2]
-
The solid Schiff base that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to obtain the pure Schiff base intermediate.[2]
Part 2: Synthesis of 4-Thiazolidinone Derivative
Materials:
-
Schiff base intermediate from Part 1
-
Thioglycolic acid (mercaptoacetic acid)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry 1,4-Dioxane
-
Crushed Ice
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, take 1 mmole of the Schiff base intermediate and dissolve it in approximately 30 ml of dry 1,4-dioxane.[2]
-
Add 2 mmoles of thioglycolic acid to the solution.[2]
-
Add a catalytic amount of anhydrous ZnCl₂ to the mixture.[2][5]
-
Reflux the reaction mixture for about 7-8 hours.[2]
-
After the reflux is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into crushed ice and water.[2]
-
The precipitated solid, which is the 4-thiazolidinone derivative, is filtered, washed thoroughly with water, and dried.
-
The final product can be purified by recrystallization from ethanol.[2]
Data Presentation
The following table summarizes representative quantitative data for thiazolidinone derivatives synthesized from chloro-substituted precursors, as reported in the literature.
| Compound ID | Substituent (Aromatic Amine) | Yield (%) | Melting Point (°C) | Reference |
| 3e | 2-chlorophenyl | 43% | 212 | [6] |
| 3f | 4-chlorophenyl | 42% | 213 | [6] |
| 6c | (complex amine) | 48% | 198-200 | [7] |
| - | 4-chloroaniline | 77% | 265-267 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Experimental workflow for the two-step synthesis of 4-thiazolidinone.
Caption: Simplified reaction pathway for thiazolidinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ijnrd.org [ijnrd.org]
- 5. hakon-art.com [hakon-art.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,4'-Dichlorochalcone in the Development of New Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad range of pharmacological activities. Among the numerous derivatives, 4,4'-Dichlorochalcone has emerged as a promising candidate for the development of novel therapeutic agents, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of chlorine atoms at the 4 and 4' positions appears to enhance its biological efficacy, making it a subject of extensive research.
These application notes provide a comprehensive overview of the therapeutic potential of this compound, detailing its mechanisms of action and providing standardized protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs.
Therapeutic Applications and Mechanisms of Action
This compound and its analogs have demonstrated significant potential across multiple therapeutic areas. The core mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
Anticancer Activity
Chlorinated chalcones have shown potent antiproliferative activity against various cancer cell lines.[1] The primary mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing and proliferating.
Key Mechanisms:
-
Induction of Apoptosis: this compound can trigger both the intrinsic and extrinsic pathways of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are the executioners of apoptosis.
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2]
-
Modulation of Signaling Pathways: this compound has been shown to influence critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, is a key anticancer mechanism of many chalcones.[3][4]
-
MAPK Pathway: Modulation of the MAPK signaling cascade can lead to the inhibition of cell growth and induction of apoptosis.[5][6]
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, contributes to the anticancer and anti-inflammatory effects of chalcones.[7][8][9]
-
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[10][11]
Key Mechanisms:
-
Disruption of Microbial Cell Membranes: The lipophilic nature of the compound, enhanced by the chlorine atoms, facilitates its interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: It can prevent the formation of biofilms, which are communities of microbes that are notoriously resistant to antibiotics.
Anti-inflammatory Activity
Chalcone derivatives have been recognized for their potent anti-inflammatory effects.[12][13][14]
Key Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: this compound can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Suppression of NF-κB Signaling: As mentioned earlier, the inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory action.[7][8][9]
Data Presentation
The following tables summarize the quantitative data for chlorinated chalcone derivatives, providing insights into their therapeutic potential.
Table 1: Anticancer Activity of Chlorinated Chalcone Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Chlorochalcone derivative | HeLa (Cervical Cancer) | 4.78 | [15] |
| 4-Chlorochalcone derivative | WiDr (Colon Cancer) | 5.98 | [15] |
| 2',4'-Dichlorochalcone derivative | AGS (Gastric Cancer) | 0.89 - 9.63 µg/mL | [16] |
| 4,4'-Dihydroxychalcone | T47D (Breast Cancer) | 62.20 (48h) | [17] |
| Chlorinated Chalcones | MCF-7 (Breast Cancer) | 0.8 - 4.3 | [18] |
Table 2: Antimicrobial Activity of Chlorinated Chalcone Derivatives (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Diazenyl chalcone with dichloro substitution | S. aureus | 1.95 - 3.90 | [10] |
| Diazenyl chalcone with dichloro substitution | E. coli | 7.81 - 15.62 | [10] |
| Pyrazine-based chlorinated chalcone | S. aureus | 15.625 - 62.5 µM | [11] |
| 4-Chloro-2'-hydroxychalcone | E. coli 10536 | >500 | [19] |
| 4-Chloro-2'-hydroxychalcone | S. aureus DSM 799 | >500 | [19] |
Table 3: Anti-inflammatory Activity of Chlorinated Chalcone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2',5'-dihydroxy-4-chloro-chalcone | Inhibition of β-glucuronidase release | - | [14] |
| Chalcone derivatives | NO production in RAW 264.7 cells | 1.34 - 27.60 | [20] |
| 4'-Hydroxychalcone | NF-κB inhibition | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a standard method for the synthesis of this compound.
Materials:
-
4-Chloroacetophenone
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the solution.
-
The precipitated solid product (this compound) is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
-
Characterize the final product using techniques such as melting point determination, FTIR, 1H NMR, and 13C NMR spectroscopy.[21][22]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplate
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and blank control (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cancer cells in 6-well plates and treat with different concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes the quantification of apoptosis in treated cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Treat the cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-regulating proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression.
Protocol 6: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.
Materials:
-
Microbial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 7: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol assesses the anti-inflammatory effect of this compound.
Materials:
-
Rats or mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer this compound (at different doses), the vehicle, or the positive control drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic application of this compound.
Caption: Signaling pathways modulated by this compound leading to anticancer and anti-inflammatory effects.
Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.
Caption: Workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. SG06, a Chalcone Derivative Targets PI3K/AKT1 Pathway for Neuroprotection and Cognitive Enhancement in an Alzheimer's Disease-Like Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that a Novel Chalcone Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 12. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. eprints.utar.edu.my [eprints.utar.edu.my]
- 22. jetir.org [jetir.org]
In Vivo Evaluation of Dichlorinated Chalcones in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Dichlorinated chalcones, a specific subgroup, have garnered interest for their potential therapeutic applications. This document provides a comprehensive overview of the in vivo evaluation of dichlorinated chalcones, with a focus on 4,4'-Dichlorochalcone and its analogs, in various animal models. It outlines detailed experimental protocols, presents data in a structured format, and illustrates key experimental workflows and signaling pathways.
I. Anti-inflammatory and Analgesic Activity
Chalcone derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical studies.[4][5] These effects are often attributed to the inhibition of inflammatory mediators and pathways.
Quantitative Data Summary
Table 1: Anti-inflammatory and Analgesic Effects of Chalcone Derivatives in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Indole-Chalcone Hybrids | Mice | 10 mg/kg | i.p. | Significant reduction in acetic acid-induced writhing; Inhibition of carrageenan-induced paw edema. | [5] |
| 4-dimethylamino chalcone (DMAC) | Mice | 30 mg/kg | i.p. | Attenuated thermal hyperalgesia and mechanical allodynia in a vincristine-induced peripheral neuropathy model. | [6] |
| Chalcone Derivatives | Mice | 10, 20, 80 mg/kg | Not Specified | Dose-dependent anti-nociceptive activity in the writhing test. | [4] |
Experimental Protocols
A. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory potential of novel compounds.
-
Animals: Male Wistar rats (150-250 g) are used.[4]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., a chalcone derivative) is administered, typically intraperitoneally or orally, at various doses. A standard non-steroidal anti-inflammatory drug (NSAID) like celecoxib can be used as a positive control.[4]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
B. Acetic Acid-Induced Writhing Test in Mice
This protocol evaluates the peripheral analgesic activity of a compound.
-
Animals: Male NMRI albino mice (18-22 g) are used.[4]
-
Grouping and Administration: Similar to the paw edema model, mice are grouped and administered the test compound or a vehicle control.
-
Induction of Writhing: Thirty minutes after compound administration, 0.1 mL/10 g of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.[5]
Experimental Workflow
II. Anticancer Activity
Chalcones have been investigated for their anticancer properties, with studies demonstrating their ability to inhibit tumor growth and induce apoptosis.[2][7][8]
Quantitative Data Summary
Table 2: Anticancer Effects of Chalcone Derivatives in Mouse Models
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| 4′-hydroxychalcone (4-HC) | ApcMin Mice | 10 mg/kg/day | Oral Gavage | Decreased number and size of colon adenomas; Reduced cell proliferation and induced apoptosis in colon adenomas. | [7] |
| Xanthohumol | 4T1 Breast Tumor Mouse Model | Not Specified | Not Specified | Decreased cell viability, induced G0/G1 cell cycle arrest and apoptosis in vitro; Inactivated the Notch signaling pathway in vivo. | [8] |
| Garcinol | Xenograft Mouse Model | 5 mg/kg for 15 weeks or 15 mg/kg for 40 days | Not Specified | Significantly reduced tumor size and weight; Reduced the number of Ki-67 positive cells. | [8] |
Experimental Protocols
A. Xenograft Tumor Model
This model is used to evaluate the efficacy of a compound on human-derived tumors grown in immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., nude mice or SCID mice) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The test compound is administered according to the desired schedule and route.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Further Analysis: Tumors can be processed for histopathology, immunohistochemistry (e.g., for proliferation markers like Ki-67), and molecular analysis.[7][8]
Signaling Pathway
III. Toxicity and Pharmacokinetic Evaluation
Assessing the safety profile and pharmacokinetic properties of a compound is crucial for its development as a therapeutic agent.
Quantitative Data Summary
Table 3: Toxicity and Pharmacokinetic Parameters of Chalcone Derivatives
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Synthetic Chalcones 40, 42, 43 | BALB/c Mice | Up to 550 mg/kg | Oral | LD50 > 550 mg/kg for all three compounds. Chalcone 43 showed some visceral damage. | [9] |
| 4'-hydroxychalcone (4-HC) | C57BL/6 Mice | 5, 10, 20 mg/kg/day for 8 weeks | Oral | No marked toxicity at 10 mg/kg/day. | [7] |
| 4-fluoro-3',4',5'-trimethoxychalcone (C16) | Rodents | 300 mg/kg | Oral | Well-tolerated in acute and chronic experiments. Showed suboptimal pharmacokinetics with limited oral bioavailability. | [10] |
Experimental Protocols
A. Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is used to determine the median lethal dose (LD50) of a substance.
-
Animals: Mice are typically used.[11]
-
Dosing: A single animal is dosed at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Calculation: The LD50 is calculated based on the outcomes for a small number of animals.
B. Pharmacokinetic Study
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Cannulation: For serial blood sampling, animals may be surgically fitted with a cannula in a major blood vessel (e.g., jugular vein).
-
Compound Administration: The compound is administered intravenously (IV) to determine elimination parameters and orally (PO) to assess bioavailability.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is separated, and the concentration of the compound and its metabolites is determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Pharmacokinetics Workflow
Conclusion
The in vivo evaluation of dichlorinated chalcones is a critical step in assessing their therapeutic potential. The protocols and data presented here, derived from studies on analogous chalcone derivatives, provide a framework for designing and conducting preclinical studies. These investigations into anti-inflammatory, anticancer, and toxicological properties are essential for advancing these promising compounds through the drug development pipeline. Further research focusing specifically on this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological potential of 4-dimethylamino chalcone against acute and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.org.pe [scielo.org.pe]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4,4'-Dichlorochalcone
Introduction
4,4'-Dichlorochalcone is a synthetic derivative of the chalcone backbone, a class of compounds belonging to the flavonoid family. Chalcones are recognized for their broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of chlorine atoms on the phenyl rings of this compound can significantly influence its biological activity and pharmacokinetic profile. Accurate and precise quantification of this compound is essential for research and development in pharmacology, toxicology, and medicinal chemistry.
These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analytical methods described. It is important to note that the data for HPLC and GC-MS are based on closely related chalcone derivatives and should be validated specifically for this compound.
Table 1: UV-Vis Spectrophotometry Performance Data
| Parameter | Typical Value |
| Analytical Wavelength (λmax) | 390 nm |
| Linearity Range | 0.3 - 17.6 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.08 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 3% |
Table 2: HPLC-UV Performance Data
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 1.2 µg/mL |
| Precision (%RSD, Intraday & Interday) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: GC-MS Performance Data (Post-Derivatization)
| Parameter | Typical Value (Requires Validation) |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Section 2: Experimental Protocols
UV-Vis Spectrophotometric Method
This protocol is adapted from a validated method for the quantification of total chalcone content and is suitable for the analysis of this compound in solutions.[1]
Principle: This method is based on the reaction of the chalcone with antimony pentachloride (SbCl₅) in a non-polar solvent to form a colored complex that can be quantified spectrophotometrically.
Materials and Reagents:
-
This compound analytical standard
-
Carbon tetrachloride (CCl₄), analytical grade
-
Antimony pentachloride (SbCl₅), 2% solution in CCl₄
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in CCl₄ in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution with CCl₄ to final concentrations ranging from 0.3 to 18 µg/mL.
-
Sample and Standard Reaction:
-
Pipette 3.0 mL of each standard solution and sample solution into separate test tubes.
-
Add 0.2 mL of the 2% SbCl₅ solution to each tube and mix well.
-
Prepare a blank solution containing 3.0 mL of CCl₄ and 0.2 mL of the 2% SbCl₅ solution.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to stand for at least 2 minutes.
-
Measure the absorbance of each solution at 390 nm against the blank.
-
-
Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Vis Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general reverse-phase HPLC method suitable for the quantification of this compound.[2]
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Calibration Standards Preparation: Dilute the stock solution with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation:
-
For simple solutions: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
For biological matrices (e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex and centrifuge to precipitate proteins. Analyze the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner samples, use a suitable SPE cartridge (e.g., C18). Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Scan for the λmax of this compound (typically in the 280-370 nm range).
-
-
Quantification: Create a calibration curve by plotting the peak area versus concentration. Determine the concentration of this compound in the sample from this curve.
HPLC Quantification Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a method for the analysis of this compound using GC-MS after a derivatization step to increase its volatility.
Principle: The polar hydroxyl group (if present, though this compound itself is a ketone) or the enolizable ketone of the chalcone is converted to a less polar and more volatile trimethylsilyl (TMS) derivative. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry. For this compound, derivatization of the enol form can enhance thermal stability and chromatographic performance.
Materials and Reagents:
-
This compound analytical standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Prepare calibration standards by diluting the stock solution.
-
For samples, perform an appropriate extraction (e.g., liquid-liquid extraction or SPE) to isolate the analyte. The final extract should be evaporated to dryness.
-
-
Derivatization:
-
Reconstitute the dried sample or standard residue in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 300 °C at 15 °C/min
-
Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan to identify characteristic ions, then Selected Ion Monitoring (SIM) for quantification.
-
-
Quantification: Identify the characteristic ions of the derivatized this compound. Develop a SIM method using a quantifier and one or two qualifier ions. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
GC-MS Quantification Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dichlorochalcone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-Dichlorochalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-chloroacetophenone with 4-chlorobenzaldehyde. The reaction is popular due to its simplicity, use of readily available starting materials, and generally good yields.
Q2: Why is a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically used as a catalyst?
A2: A base is used to deprotonate the α-carbon of the 4-chloroacetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-chlorobenzaldehyde. Since 4-chlorobenzaldehyde lacks α-hydrogens, it cannot undergo self-condensation, which helps to improve the yield of the desired cross-condensation product, this compound.
Q3: Are there "green" or solvent-free methods available for this synthesis?
A3: Yes, solvent-free or "grinding" methods are an effective and environmentally friendly alternative to traditional solvent-based reactions. This technique involves grinding the solid reactants (4-chloroacetophenone and 4-chlorobenzaldehyde) with a solid base catalyst (like NaOH) in a mortar and pestle. These solventless reactions are often faster, result in high yields, and simplify product isolation.[1][2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has failed completely. What are the common causes and how can I address them?
A: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The base catalyst (NaOH or KOH) may be old or have reacted with atmospheric CO2, reducing its effectiveness.
-
Solution: Use fresh, high-purity NaOH or KOH pellets.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the solvent, the reaction can be slow and incomplete.
-
Solution: Ensure that 4-chloroacetophenone and 4-chlorobenzaldehyde are fully dissolved in the solvent (commonly ethanol) before adding the catalyst.
-
Below is a logical workflow for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of Side Products and Impurities
Q: My TLC plate shows multiple spots, indicating the presence of impurities. What are the common side reactions, and how can I minimize them?
A: The formation of side products is a common issue that reduces the yield and complicates the purification of this compound. The primary side reactions are the Cannizzaro reaction, Michael addition, and self-condensation of the ketone.
-
Cannizzaro Reaction: In the presence of a strong base, the non-enolizable 4-chlorobenzaldehyde can disproportionate into 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[6][7][8][9]
-
Michael Addition: The enolate of 4-chloroacetophenone can act as a nucleophile and attack the β-carbon of the newly formed this compound, leading to an undesired adduct.[12][13][14][15]
-
Self-Condensation of Ketone: Two molecules of 4-chloroacetophenone can react with each other in an aldol condensation.
-
How to Minimize: Add the 4-chloroacetophenone slowly to the mixture of 4-chlorobenzaldehyde and the base. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic aldehyde.[10]
-
Caption: Competing reaction pathways in the synthesis of this compound.
Issue 3: Oily Product and Purification Difficulties
Q: The final product is an oil and is difficult to crystallize. What could be the cause, and what purification strategies can I use?
A: An oily product often indicates the presence of impurities that inhibit crystallization.
-
Cause: The presence of unreacted starting materials, side products, or residual solvent can lead to an oily or gummy product.[16]
-
Troubleshooting Crystallization:
-
Washing: Wash the crude product with aqueous sodium metabisulfite to remove unreacted aldehyde, followed by a wash with aqueous sodium bicarbonate.[16]
-
Trituration: Try rubbing the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble, such as cold ethanol or diethyl ether. This can often induce crystallization.[16]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oily product to act as a seed for crystallization.
-
-
Purification Methods:
-
Recrystallization: This is the most common method for purifying solid chalcones. Ethanol is a frequently used solvent. The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly.[17][18][19][20][21]
-
Column Chromatography: If recrystallization is ineffective, especially for oily products, column chromatography is a suitable alternative. A common eluent system is a mixture of hexane and ethyl acetate.
-
Data Presentation: Comparison of Synthesis Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies to aid in the selection of an optimal protocol.
Table 1: Effect of Synthesis Method on Chalcone Yield
| Method | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference(s) |
| Conventional Stirring | NaOH | Ethanol | Room Temp. | 2-3 hours | 72-82% | [22][23] |
| Solvent-Free Grinding | NaOH (solid) | None | Ambient | 10 minutes | 81-94% | [1][24] |
| Reflux | KOH | Ethanol | Reflux (90°C) | 5 hours | ~9% | [11] |
| Ultrasound-Assisted | KOH | Ethanol | Room Temp. | 4 hours | ~90% | [11] |
| Micellar Synthesis | NaOH | Water with Surfactant | Room Temp. | 24 hours | 56-70% | [15][25] |
Table 2: Effect of Temperature on Chalcone Yield
| Temperature | Yield (%) | Notes | Reference |
| 20 °C | ~83% | No significant change in yield observed between 20-60°C. | [5] |
| 30 °C | ~85% | Slight variations may be due to competing side reactions like the Cannizzaro reaction. | [5] |
| 60 °C | ~87% | Higher temperatures may increase the rate of side reactions. | [5][26] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound via Grinding
This method is efficient, environmentally friendly, and often results in high yields.[1][3]
Materials:
-
4-Chloroacetophenone (1.0 eq.)
-
4-Chlorobenzaldehyde (1.0 eq.)
-
Sodium Hydroxide (NaOH) pellets (1.0 eq.)
-
Mortar and pestle
-
Distilled water (ice-cold)
-
Dilute Hydrochloric Acid (HCl)
-
95% Ethanol for recrystallization
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Add 4-chloroacetophenone, 4-chlorobenzaldehyde, and solid NaOH pellets to a porcelain mortar.
-
Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a yellow paste or solid.
-
Monitor the reaction completion using TLC (a common eluent is a 3:1 mixture of hexanes and ethyl acetate).
-
Once the reaction is complete, add ice-cold water to the mortar and stir to break up the solid.
-
Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold distilled water until the filtrate is neutral (pH ~7).
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified crystals to obtain pure this compound.
Protocol 2: Conventional Synthesis of this compound in Ethanol
This is a standard solution-phase method for the Claisen-Schmidt condensation.[22]
Materials:
-
4-Chloroacetophenone (1.0 eq.)
-
4-Chlorobenzaldehyde (1.0 eq.)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-chloroacetophenone and 4-chlorobenzaldehyde in ethanol in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Prepare a solution of NaOH in water (e.g., 30% w/v) and add it dropwise to the stirred, cooled mixture.
-
Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by TLC. A solid product should begin to precipitate.
-
After stirring for a few hours, allow the mixture to stand in a cold environment (e.g., refrigerator) overnight to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. gctlc.org [gctlc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. rsc.org [rsc.org]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. tsijournals.com [tsijournals.com]
- 23. benchchem.com [benchchem.com]
- 24. datapdf.com [datapdf.com]
- 25. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,4'-Dichlorochalcone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,4'-Dichlorochalcone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? The two most prevalent and effective methods for purifying crude this compound are recrystallization and column chromatography.[1] Recrystallization is ideal for purifying solid compounds that are mostly pure, while column chromatography is better suited for separating the desired compound from complex mixtures or when the product is an oil.[2]
Q2: How do I choose the right purification technique for my sample? The choice depends on the physical state and purity of your crude product. If your crude product is a solid and you suspect only minor impurities, recrystallization is a straightforward and efficient choice.[1] If the product is an oil, or if Thin-Layer Chromatography (TLC) analysis shows multiple closely-spaced spots indicating a complex mixture of impurities, column chromatography is the more appropriate method.[2][3]
Q3: What are the common impurities found in crude this compound? Common impurities include unreacted starting materials (4-chloroacetophenone and 4-chlorobenzaldehyde), byproducts from self-condensation of the ketone, and other side-reaction products.[2][4] Excess base catalyst used in the synthesis must also be removed.[1]
Q4: How can I monitor the progress and success of my purification? Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1] Before, during (in the case of column chromatography), and after purification, TLC can be used to compare the crude mixture to the purified fractions and starting materials. A successful purification will result in a single spot for the final product, with an Rf value distinct from any impurities.[2]
Troubleshooting Guides
Recrystallization Issues
Problem: My product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the this compound, or the solution is too concentrated and cooling too rapidly.[5]
-
Solution:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation.[5]
-
Allow the solution to cool much more slowly. Insulating the flask can help.[5]
-
If the problem persists, select a solvent with a lower boiling point.[6]
-
Try inducing crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a seed crystal of pure product.[4][6]
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the cooling period is insufficient.
-
Solution:
Problem: The yield of purified crystals is very low.
-
Possible Cause: Too much solvent was used during dissolution, or product was lost during the washing step.[4]
-
Solution:
-
During dissolution, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the purified product from dissolving.[6]
-
The mother liquor (the filtrate after collecting the crystals) can sometimes be concentrated to yield a second crop of crystals.[6]
-
Problem: The final crystals are colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[7] The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal before allowing the filtrate to cool.[2][7]
Column Chromatography Issues
Problem: There is poor separation between my product and an impurity.
-
Possible Cause: The chosen eluent (solvent system) is not optimal. The column may also be poorly packed or overloaded.
-
Solution:
-
Optimize the eluent system using TLC. The ideal solvent system should provide good separation of the spots, with the desired this compound having an Rf value of approximately 0.3-0.5.[2]
-
Ensure the silica gel is packed uniformly without cracks or air bubbles.[3]
-
Do not overload the column. A general rule is to use a ratio of at least 30:1 of silica gel to crude product by weight.
-
Problem: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[8]
Problem: The product is eluting too quickly (with the solvent front).
-
Possible Cause: The eluent is too polar.
-
Solution: Start with a less polar solvent system. For example, begin with 100% hexane and gradually introduce the more polar solvent (e.g., ethyl acetate).[8]
Quantitative Data Summary
The following table summarizes typical conditions used for the purification of chalcones, which are applicable to this compound. Optimal conditions should always be determined empirically.
| Technique | Parameter | Value/System | Notes |
| TLC Analysis | Stationary Phase | Silica Gel | Standard for chalcone purification.[3] |
| Mobile Phase | Hexane:Ethyl Acetate | A common starting ratio is 9:1 or 3:1.[2] The ratio is adjusted to achieve an Rf of ~0.3-0.5 for the product.[2] | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | The choice of mesh size depends on the required resolution. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 100% Hexane or 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration based on TLC results.[3] | |
| Loading | Dry or Wet Loading | Dry loading is preferred for samples with poor solubility in the initial eluent.[3] | |
| Recrystallization | Single Solvent | 95% Ethanol | A commonly effective solvent for chalcones.[1][6] |
| Mixed Solvent | Ethanol/Water | Dissolve in hot ethanol, then add water dropwise until turbidity appears before reheating to clarify and cooling.[6] | |
| Mixed Solvent | Hexane/Ethyl Acetate | The ratio can be adjusted to achieve optimal solubility at high temperatures and poor solubility at low temperatures.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., 95% ethanol, methanol). A good solvent will dissolve the crude product when hot but not at room temperature.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add a small spatula-tip of activated charcoal, and gently boil for 2-5 minutes.[2]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration. Pre-warm a funnel and a new flask and quickly filter the hot solution through fluted filter paper to remove insoluble materials.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2][9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent. Let the crystals dry in the funnel by pulling air through them, then transfer them to a desiccator for final drying.[2]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will give good separation between the product and impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed.[3]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.[3]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]
Visualizations
References
Overcoming challenges in the synthesis of 4,4'-Dichlorochalcone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of 4,4'-Dichlorochalcone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The most prevalent and efficient method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-chloroacetophenone with a substituted 4-chlorobenzaldehyde in a suitable solvent, typically an alcohol like ethanol or methanol.
Q2: Why is a base, such as NaOH or KOH, typically used as a catalyst?
A2: A base is used to deprotonate the α-carbon of the 4-chloroacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-chlorobenzaldehyde. Aromatic aldehydes, like 4-chlorobenzaldehyde, lack α-hydrogens and therefore cannot undergo self-condensation, which helps to improve the yield of the desired chalcone product.
Q3: My reaction mixture turned dark brown/black. What does this indicate?
A3: A significant darkening of the reaction mixture often suggests the occurrence of side reactions or thermal decomposition of the reactants or product. This can be caused by excessively high reaction temperatures or prolonged reaction times. It is advisable to monitor the temperature and use a cooling bath if the reaction is highly exothermic.
Q4: I'm not getting a crystalline product; instead, it's an oily or gummy substance. What should I do?
A4: The formation of an oil or gum can be due to the presence of impurities or the product having a low melting point. First, verify the purity of your product using Thin Layer Chromatography (TLC). If multiple spots are present, purification by column chromatography is recommended. If the product is pure but oily, it may have a melting point near room temperature. In such cases, after removing the solvent under reduced pressure, the purified oil is the final product.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-chloroacetophenone and 4-chlorobenzaldehyde) on a TLC plate. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The base (NaOH or KOH) may be old or improperly stored. 2. Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Inappropriate Temperature: The reaction may be too slow at room temperature, or side reactions may be occurring at elevated temperatures. | 1. Use a freshly prepared aqueous solution of the base. 2. Use purified starting materials. Freshly distilled aldehydes are recommended. 3. Monitor the reaction by TLC until the limiting starting material is consumed. This can take several hours to overnight. 4. For slow reactions, gentle heating (40-50°C) can be applied. Avoid excessively high temperatures to minimize side reactions. |
| Formation of Multiple Byproducts (Multiple spots on TLC) | 1. Self-condensation of Ketone: The enolate of 4-chloroacetophenone can react with another molecule of itself. 2. Cannizzaro Reaction: 4-chlorobenzaldehyde can disproportionate in the presence of a strong base. 3. Michael Addition: The enolate of 4-chloroacetophenone can add to the newly formed chalcone. | 1. Slowly add the 4-chloroacetophenone to the mixture of the aldehyde and base to keep its concentration low. 2. Use a moderate concentration of the base and maintain a lower reaction temperature. 3. Use stoichiometric amounts of reactants and maintain a lower temperature. |
| Difficult Product Purification | 1. Incomplete Precipitation: The product may not fully precipitate upon addition of water. 2. Product Loss During Washing: The product may have some solubility in the washing solvent. 3. Ineffective Recrystallization: Using too much recrystallization solvent will result in product loss to the mother liquor. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Gently scratching the inside of the flask can induce crystallization. 2. Wash the filtered product with cold water to remove the base and other water-soluble impurities. 3. Use the minimum amount of hot solvent required to fully dissolve the crude product for recrystallization. |
Experimental Protocols
Detailed Methodology for the Synthesis of (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one
This protocol describes a standard Claisen-Schmidt condensation for the synthesis of this compound.
Materials:
-
4-chloroacetophenone
-
4-chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of NaOH (approximately 1.2 eq) dropwise.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with a 10% HCl solution until it is neutral to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one.
Quantitative Data
The following tables summarize typical yields and characterization data for a series of this compound derivatives.
Table 1: Synthesis and Physical Properties of this compound Derivatives
| Compound | R Group on Benzaldehyde | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | H | C₁₅H₁₀Cl₂O | 85 | 148-150 |
| 2 | 4-OCH₃ | C₁₆H₁₂Cl₂O₂ | 82 | 130-132 |
| 3 | 4-NO₂ | C₁₅H₉Cl₂NO₃ | 78 | 188-190 |
| 4 | 4-CH₃ | C₁₆H₁₂Cl₂O | 88 | 155-157 |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass (m/z) |
| 1 | 7.40-8.00 (m, 10H, Ar-H, CH=CH) | 128.5, 129.0, 129.2, 129.5, 130.0, 133.5, 136.0, 138.0, 143.0, 189.0 (C=O) | 1660 (C=O), 1590 (C=C), 820 (C-Cl) | 277 (M⁺) |
| 2 | 3.85 (s, 3H, OCH₃), 6.90-8.00 (m, 9H, Ar-H, CH=CH) | 55.5 (OCH₃), 114.2, 126.8, 128.8, 129.0, 130.5, 131.0, 136.5, 138.2, 142.5, 161.8, 188.5 (C=O) | 1655 (C=O), 1595 (C=C), 1250 (C-O), 825 (C-Cl) | 307 (M⁺) |
| 3 | 7.50-8.30 (m, 9H, Ar-H, CH=CH) | 124.0, 128.8, 129.2, 129.8, 130.2, 137.0, 139.0, 140.5, 148.5, 188.0 (C=O) | 1665 (C=O), 1585 (C=C), 1520, 1345 (NO₂), 830 (C-Cl) | 322 (M⁺) |
| 4 | 2.40 (s, 3H, CH₃), 7.20-8.00 (m, 9H, Ar-H, CH=CH) | 21.5 (CH₃), 128.5, 129.0, 129.5, 129.8, 130.8, 131.5, 136.8, 138.5, 141.0, 189.2 (C=O) | 1658 (C=O), 1600 (C=C), 822 (C-Cl) | 291 (M⁺) |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low yield in chalcone synthesis.
Signaling Pathway: Induction of Apoptosis by this compound Derivatives
Many chalcone derivatives, including those with dichloro substitutions, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1][2][3][4] This pathway is a key mechanism for their anticancer activity.[2]
Caption: Mitochondrial pathway of apoptosis induced by chalcones.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation of Chalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Claisen-Schmidt condensation for chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aldehyde or ketone that possesses an α-hydrogen.[1][2] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[3][4] It is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol.[3][5] However, acid-catalyzed and solvent-free versions of the reaction have also been developed.[3][6]
Q2: Why is it crucial for the aromatic aldehyde to lack α-hydrogens?
The selectivity of the Claisen-Schmidt condensation relies on the use of an aromatic aldehyde without α-hydrogens.[2][3] The α-carbon is the carbon atom adjacent to the carbonyl group. In the absence of hydrogens on this carbon, the aldehyde cannot be deprotonated by a base to form a nucleophilic enolate ion.[3] This ensures that the aromatic aldehyde functions exclusively as the electrophile, which is then attacked by the enolate of the ketone, preventing self-condensation of the aldehyde and leading to a less complex product mixture.[7]
Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding or microwave-assisted synthesis?
Green chemistry methods offer several benefits over traditional solvent-based protocols:
-
Solvent-Free Grinding: This technique minimizes environmental impact by eliminating the need for hazardous organic solvents.[3] It often involves the simple grinding of reactants with a solid catalyst, which can lead to shorter reaction times and simplified product isolation.[3][8]
-
Microwave Irradiation: This method can significantly reduce reaction times, sometimes from hours to minutes.[3][9] It can also lead to higher yields and cleaner reactions.
Q4: How does the choice of solvent affect the reaction?
The solvent can significantly influence the outcome of the Claisen-Schmidt condensation:
-
Polar Protic Solvents: Ethanol and methanol are commonly used because they effectively dissolve both the reactants and the base catalyst.[7]
-
Solvent-Free Conditions: Performing the reaction neat (without a solvent), often by grinding the solid reactants, has proven to be highly efficient, resulting in shorter reaction times and high yields.[7][10] This is also considered a more environmentally friendly approach.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired chalcone is a common issue that can arise from several factors.[6][11] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Catalyst Choice or Concentration | The selection and amount of the acid or base catalyst are critical. Common bases include NaOH and KOH.[11] The optimal catalyst concentration should be determined empirically for each specific set of reactants.[11] For some solvent-free methods, 20 mol% of solid NaOH has been shown to be effective.[10][12] |
| Poor Reagent Quality | Impurities in the starting materials, such as oxidized aldehyde, can inhibit the reaction.[11] It is also crucial to use anhydrous solvents when employing moisture-sensitive bases.[11] |
| Suboptimal Reaction Temperature | While many reactions proceed at room temperature, some may require heating.[11] However, excessively high temperatures can promote the formation of undesired by-products.[11] |
| Incorrect Stoichiometry | The molar ratio of the aldehyde to the ketone is a crucial parameter. A slight excess of the aldehyde is often used to ensure the complete consumption of the ketone.[6] |
| Poor Substrate Reactivity | The electronic and steric properties of the benzaldehyde and acetophenone derivatives significantly impact the reaction rate and yield. Electron-withdrawing groups on the benzaldehyde and electron-donating groups on the acetophenone generally favor the reaction.[11] |
| Inefficient Mixing | In heterogeneous reactions, particularly in solvent-free methods, inefficient mixing can lead to incomplete reactions.[11] Ensure vigorous and thorough grinding or stirring. |
Issue 2: Formation of Multiple Byproducts
The formation of multiple products is a frequent challenge in Claisen-Schmidt condensations, leading to complex reaction mixtures and difficult purification.[11]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | How to Minimize |
| Self-Condensation of the Ketone | If the ketone has two α-hydrogens, it can react with itself in an aldol condensation, which is especially prevalent under strong basic conditions.[11] | Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst.[11] Using a milder base or lowering the reaction temperature can also be beneficial.[11] |
| Cannizzaro Reaction | In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo self-oxidation and reduction to form the corresponding carboxylic acid and alcohol.[11] This reduces the amount of aldehyde available for the desired condensation.[11] | Use milder basic conditions or add the base slowly to avoid high local concentrations.[7][11] |
| Michael Addition | The enolate of the ketone can add to the newly formed chalcone (the α,β-unsaturated ketone product) in a Michael addition reaction, leading to a 1,5-dicarbonyl compound.[7][11] | Use a stoichiometric amount or a slight excess of the aldehyde.[7][11] Performing the reaction at a lower temperature can also help minimize this side reaction.[11] |
Issue 3: Product is an Oil and/or Difficult to Purify
The physical state and purity of the final chalcone product can present challenges during isolation and purification.
Purification Strategies:
| Problem | Recommended Solution |
| Oily Product | If the chalcone is an oil, it could be due to impurities or a low melting point. Purification by column chromatography is the recommended method to remove impurities.[11] |
| Failure to Crystallize | If a purified oil does not crystallize, it may be a low-melting solid or an oil at room temperature. |
| Difficult Purification | For solid products that are difficult to purify by recrystallization, column chromatography is a valuable alternative. A common eluent system is a mixture of hexane and ethyl acetate; the ratio can be adjusted based on the polarity of the specific chalcone.[11] |
Quantitative Data on Reaction Conditions
The choice of catalyst and its concentration significantly impacts the yield of the chalcone synthesis. The following table summarizes the effect of different catalysts under solvent-free grinding conditions.
Table 1: Effect of Catalyst on Chalcone Yield in Solvent-Free Conditions
| Catalyst | Molar Ratio (Catalyst:Reactant) | Temperature | Time (min) | Yield (%) | Citation |
| NaOH | 1:1 | Room Temp | 5 | 98 | [10] |
| NaOH | 0.2:1 | Room Temp | 5 | 98 | [10] |
| KOH | 0.2:1 | Room Temp | - | High Yield | [11] |
| NaOAc | 0.2:1 | Room Temp | - | Lower Yield | [11] |
| NH₄OAc | 0.2:1 | Room Temp | - | Lower Yield | [11] |
| p-TSA | - | 50-60 °C | - | High Yields | [11] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol
This protocol details a standard method for chalcone synthesis using a base catalyst in an ethanol solvent.[13]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH and add it dropwise to the reaction mixture, maintaining a low temperature.
-
After addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[13]
Protocol 2: Solvent-Free Synthesis by Grinding
This "green chemistry" approach reduces the use of organic solvents and often leads to shorter reaction times and simpler workups.[13]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)
Procedure:
-
Place the substituted acetophenone, substituted benzaldehyde, and powdered NaOH or KOH in a mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction mixture will typically turn into a paste and then solidify.[8][13]
-
Monitor the reaction completion by TLC.
-
Add cold water to the mortar and grind further to break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the catalyst.
-
Recrystallize the crude product from a suitable solvent if necessary.
Visualizations
Caption: Workflow for conventional Claisen-Schmidt chalcone synthesis.
Caption: Troubleshooting logic for low chalcone yield.
Caption: Main reaction pathway and common competing side reactions.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 4,4'-Dichlorochalcone for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4,4'-Dichlorochalcone in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound stems from its chemical structure. Like other chalcones, it consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] This structure is predominantly hydrophobic and lipophilic, making it difficult to dissolve in polar, aqueous environments such as cell culture media and assay buffers.[1]
Q2: What are the initial signs of a solubility problem in my experiment?
A2: You may be encountering a solubility issue if you observe any of the following:
-
Precipitation: A visible precipitate, cloudiness, or film forms when you dilute your stock solution (typically in DMSO) into the aqueous assay medium.[1]
-
Inconsistent Results: High variability or poor reproducibility between experimental replicates is a strong indicator of incomplete or inconsistent solubilization.[1][2]
-
Adsorption to Plastics: Hydrophobic compounds like chalcones can adhere to plastic labware (e.g., microplates, pipette tips), which lowers the effective concentration of the compound delivered to the cells.[1]
-
Assay Interference: Undissolved particles can interfere with readout methods, particularly in colorimetric or fluorometric assays like the MTT assay, by scattering light or absorbing at the measurement wavelength.[1]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in vitro experiments.[1] It is a powerful aprotic solvent that is miscible with water. However, it is critical to limit the final concentration of DMSO in your assay, as it can be toxic to cells.[1] Other organic solvents such as ethanol, dimethylformamide (DMF), and acetone can also dissolve chlorochalcones, but their compatibility with specific biological assays must be verified.[3][4]
Q4: What is the maximum final concentration of DMSO that is safe for most cell-based assays?
A4: To prevent solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[1] Many researchers aim for an even lower concentration, often below 0.1%, to ensure minimal interference with the biological system.
Troubleshooting Guide: Compound Precipitation
One of the most common issues is the precipitation of this compound upon dilution into aqueous media. The following workflow provides a systematic approach to troubleshooting this problem.
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.
Solubility Enhancement Strategies
If basic troubleshooting fails, more advanced formulation strategies may be necessary. The choice of method depends on the specific requirements of the biological assay.[5]
| Strategy | Principle | Advantages | Considerations |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of the hydrophobic compound.[6] | Simple to implement; can be effective for moderate solubility enhancements. | The co-solvent must be non-toxic to cells at the final concentration; potential for assay interference. |
| Cyclodextrins | Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate non-polar molecules, forming an "inclusion complex".[5] | High efficiency; can significantly increase aqueous solubility; may improve compound stability. | Requires empirical testing to find the best CD type and concentration; potential for CDs to interact with cell membranes or assay components. |
| Nanoemulsions | Formulating the compound within a nano-sized emulsion (oil-in-water) stabilized by surfactants.[7] | Greatly enhances solubility and bioavailability; can protect the compound from degradation.[7] | More complex preparation; requires specialized equipment; excipients must be biocompatible. |
| Particle Size Reduction | Reducing the particle size of the solid compound (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][8] | Effective for improving dissolution kinetics. | May not increase equilibrium solubility; risk of particle aggregation; requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Based on the molecular weight of this compound (C₁₅H₁₀Cl₂O, MW: 293.15 g/mol ), calculate the mass required. For 1 mL of a 10 mM stock, 2.93 mg is needed.
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.93 mg).
-
Dissolve: Vortex the tube thoroughly. If needed, gently warm the solution to 37°C or use a brief sonication bath to ensure the compound is completely dissolved.[9]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9]
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Prepare Medium: Pre-warm your complete cell culture medium to 37°C.[10]
-
Serial Dilutions: Prepare a series of dilutions of this compound in the pre-warmed medium. Start from a concentration higher than your intended working concentration.
-
Incubate & Observe: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂).
-
Inspect: Visually inspect each concentration for any signs of precipitation (cloudiness, crystals) at multiple time points (e.g., 0, 1, 4, and 24 hours) using a light microscope.[10]
-
Identify Limit: The highest concentration that remains clear and free of precipitate is the kinetic solubility limit under those specific conditions.[10]
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol, based on the Higuchi-Connors method, determines the ability of a cyclodextrin to enhance compound solubility.[1]
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen assay buffer (e.g., PBS).
-
Add Excess Compound: Add an excess amount of solid this compound powder to each cyclodextrin solution. Ensure enough solid is present to saturate the solution.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate Phases: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify: Measure the concentration of this compound in each filtered sample using a validated analytical method, such as HPLC-UV.
-
Analyze: Plot the total concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this plot can be used to determine the complexation stoichiometry and binding constant.
Visualizing Solubility Enhancement and Biological Context
Caption: Mechanism of solubility enhancement using a cyclodextrin inclusion complex.
Caption: Chalcones may exert biological effects by inhibiting key signaling pathways like PI3K/Akt and MAPK.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Side reactions in the synthesis of 4,4'-Dichlorochalcone and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,4'-Dichlorochalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of 4-chloroacetophenone with 4-chlorobenzaldehyde.[3][4]
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, 4-chloroacetophenone and 4-chlorobenzaldehyde. Impurities can interfere with the reaction. Secondly, the concentration of the base catalyst (commonly sodium hydroxide) is crucial; optimizing this concentration through small-scale trials is recommended.[5] Finally, incomplete reaction is a common issue. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[5]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products is a common issue in Claisen-Schmidt condensations.[5] The most probable side reactions in the synthesis of this compound are:
-
Self-condensation of 4-chloroacetophenone: The enolizable ketone can react with itself, leading to an aldol condensation byproduct.[5]
-
Cannizzaro reaction of 4-chlorobenzaldehyde: In the presence of a strong base, two molecules of the aldehyde (which lacks α-hydrogens) can disproportionate to form 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[5]
-
Michael addition: The enolate of 4-chloroacetophenone can potentially add to the α,β-unsaturated ketone product (this compound) to form a 1,5-dicarbonyl compound.[5]
Q4: How can I prevent the formation of these side products?
A4: To minimize side reactions:
-
For self-condensation: Use a slight excess of 4-chlorobenzaldehyde relative to 4-chloroacetophenone.
-
For the Cannizzaro reaction: This reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help avoid localized high concentrations.[5]
-
For Michael addition: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone to suppress this side reaction.[5]
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective technique for purifying solid organic compounds like chalcones.[1][3] Ethanol is frequently used as a suitable solvent for recrystallizing chalcones.[3][6] If recrystallization is ineffective, particularly for oily products or complex mixtures, column chromatography is a recommended alternative.[1] A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use fresh, high-purity base (e.g., NaOH, KOH). |
| Poor quality starting materials | Ensure the purity of 4-chloroacetophenone and 4-chlorobenzaldehyde. | |
| Inappropriate reaction temperature | The reaction is typically run at room temperature. Ensure the temperature is maintained. | |
| Insufficient reaction time | Monitor the reaction by TLC to determine completion. | |
| Formation of a White Precipitate (Carboxylic Acid) | Cannizzaro reaction of 4-chlorobenzaldehyde | Reduce the concentration of the base. Add the base catalyst slowly to the reaction mixture.[5] |
| Oily Product or Difficult to Crystallize | Presence of multiple byproducts | Purify the crude product using column chromatography.[1] |
| Michael addition adduct formation | Adjust the stoichiometry of reactants; a slight excess of the ketone may help.[5] | |
| Product is Contaminated with Starting Material | Incomplete reaction | Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Inefficient purification | Optimize the recrystallization solvent or the eluent system for column chromatography. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Claisen-Schmidt Condensation
Materials and Reagents:
-
4-chloroacetophenone
-
4-chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 4-chloroacetophenone and 4-chlorobenzaldehyde in ethanol with stirring.[1]
-
Base Addition: Cool the flask in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide to the mixture. The slow addition is crucial to control the reaction temperature and minimize side reactions.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. Typically, the reaction is stirred for several hours until completion.[7]
-
Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into cold water. A solid precipitate of crude this compound should form. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold water to remove excess base and other water-soluble impurities.[3][6]
-
Purification: Purify the crude product by recrystallization from ethanol.[3][6] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration and dry them.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis.
References
Comparison of conventional vs. ultrasound-assisted synthesis of chalcones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones. Detailed protocols for both conventional and ultrasound-assisted methods are provided, along with a comparative analysis of their efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chalcones, providing potential causes and recommended solutions.
Q1: Why is my chalcone synthesis yielding no product or a very low yield?
Possible Causes:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may have degraded due to improper storage or exposure to atmospheric CO2 and moisture.[1][2]
-
Poor Quality Reagents: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction.[2][3]
-
Suboptimal Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, some substrate combinations may require cooling or gentle heating to optimize the reaction rate and minimize side reactions.[3][4]
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[3][5][6]
-
Reversibility of Aldol Addition: The initial aldol addition can be a reversible process. Driving the reaction towards the dehydrated chalcone product is key for obtaining good yields.[2][4]
Recommended Solutions:
-
Ensure the purity of your acetophenone and benzaldehyde derivatives.[2][3]
-
Experiment with a range of temperatures, starting from 0°C and gradually warming to room temperature, or gentle heating.[2][3]
-
Extend the reaction time and monitor the consumption of starting materials by TLC.[3][5][6]
-
In some cases, removing the water formed during the reaction can help drive the equilibrium towards the product.
Q2: The product of my reaction is an oil instead of a solid. What should I do?
Possible Causes:
-
Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the chalcone, causing it to be an oil.
-
Inherent Property of the Chalcone: Some chalcone derivatives are naturally oils or have low melting points.
Recommended Solutions:
-
Purify the product using column chromatography to remove impurities. A common eluent system is a mixture of hexane and ethyl acetate.[1]
-
If the purified product is still an oil, it is likely its natural state. The purified oil can be obtained by removing the solvent under reduced pressure.[1]
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Q3: My TLC plate shows multiple spots, indicating the formation of side products. How can I minimize these?
Common Side Reactions:
-
Self-condensation of the Ketone: The enolizable ketone can react with itself.
-
Cannizzaro Reaction of the Aldehyde: Aldehydes lacking α-hydrogens can undergo disproportionation in the presence of a strong base.[1][2]
-
Michael Addition: The enolate can add to the newly formed chalcone.[1][3]
Strategies for Improved Selectivity:
-
Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst.[1]
-
Use a milder base or lower the reaction temperature.[1]
-
To minimize the Cannizzaro reaction, it is recommended to first react the acetophenone with the base to form the carbanion before adding the benzaldehyde.[2]
-
Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate, which can help reduce Michael addition.[1][3]
Q4: I am having trouble with the synthesis using hydroxyl-substituted acetophenones or benzaldehydes.
The Issue:
-
Under basic conditions, the acidic phenolic hydroxyl groups can be deprotonated, which can interfere with the desired enolate formation on the acetophenone.[1]
Potential Solutions:
-
Protect the hydroxyl groups before carrying out the condensation reaction.[1]
-
Consider using acid-catalyzed conditions as an alternative.[1][2]
Comparison of Synthesis Methods: Conventional vs. Ultrasound-Assisted
Ultrasound irradiation has emerged as a powerful technique to accelerate organic reactions.[7] The application of ultrasonic waves in chalcone synthesis often leads to significantly shorter reaction times and improved yields compared to conventional methods.[8][9] The physical phenomenon responsible for this enhancement is acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, leading to an increased reaction rate.[10][11]
Quantitative Data Summary
| Method | Typical Reaction Time | Typical Yield (%) | Notes |
| Conventional (Stirring at RT) | 2 - 24 hours[12][13][14] | 50 - 80%[12][15] | Yields are highly dependent on the specific substrates used. |
| Ultrasound-Assisted | 5 - 60 minutes[8][14][16] | 70 - 98%[8][16][17] | Often results in cleaner reactions and simpler work-up.[17] |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis (Claisen-Schmidt Condensation)
This protocol describes a standard laboratory procedure for the synthesis of chalcones.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and the substituted benzaldehyde in an appropriate amount of ethanol.[13]
-
While stirring the mixture at room temperature, slowly add an aqueous solution of NaOH or KOH.[5] Maintain the temperature below 25°C, using an ice bath if necessary.[13]
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours, sometimes longer depending on the reactants.[13]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[6][13]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[6][13]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Ultrasound-Assisted Synthesis
This protocol utilizes ultrasonic irradiation to accelerate the reaction.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Pulverized Potassium Hydroxide (KOH)
-
Ethanol
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a suitable flask, dissolve the substituted acetophenone and the appropriate aromatic aldehyde in ethanol.[8]
-
Add pulverized KOH to the mixture.[8]
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature. The reaction progress should be monitored by TLC. Reaction times are typically in the range of 5-60 minutes.[8][9]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If necessary, recrystallize the product from a suitable solvent.
Visualizing the Process
Chalcone Synthesis Workflow
The following diagram illustrates the general workflow for both conventional and ultrasound-assisted chalcone synthesis.
Caption: Comparative workflow of conventional and ultrasound-assisted chalcone synthesis.
Claisen-Schmidt Condensation Mechanism
The synthesis of chalcones typically proceeds via the Claisen-Schmidt condensation, a base-catalyzed reaction.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Improved synthesis of chalcones under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 15. tsijournals.com [tsijournals.com]
- 16. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 17. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
Stability issues of 4,4'-Dichlorochalcone in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,4'-Dichlorochalcone during long-term storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. It is recommended to keep the container tightly sealed in a well-ventilated area, ideally at room temperature or refrigerated at temperatures below 15°C.
Q2: My this compound powder, which was initially white/off-white, has developed a yellowish or brownish tint. What does this indicate?
A color change, particularly darkening to a yellow or brown hue, can be an indicator of thermal degradation or the formation of polymeric byproducts. This is more likely if the compound has been exposed to high temperatures, light, or reactive atmospheric conditions. It is advisable to verify the purity of the compound before use if a significant color change is observed.
Q3: Can I still use my this compound if I suspect it has degraded?
Using a potentially degraded compound is not recommended as the presence of impurities can lead to unreliable and irreproducible experimental results. Degradation products may have different biological activities or could interfere with analytical measurements. It is crucial to assess the purity of the compound using a stability-indicating analytical method, such as HPLC, before proceeding with your experiments.
Q4: What are the potential degradation pathways for this compound?
Chalcones, in general, are susceptible to several degradation pathways:
-
Photodegradation: Exposure to UV light can cause trans-cis isomerization of the α,β-unsaturated double bond, which can alter the compound's biological activity and spectroscopic properties.
-
Hydrolysis: Under strongly acidic or basic conditions, the ketone functional group may be susceptible to hydrolysis, although this is generally less common for chalcones compared to esters.
-
Thermal Degradation: High temperatures can lead to decomposition and the formation of byproducts.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q5: How does the stability of this compound affect its biological activity?
The biological activity of chalcones is closely linked to their specific chemical structure, particularly the α,β-unsaturated ketone moiety and the substitution pattern on the aromatic rings. Degradation can lead to a loss of the parent compound, resulting in a diminished therapeutic effect. Furthermore, the degradation products themselves may exhibit different or unwanted biological activities, potentially leading to off-target effects or toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially related to its stability.
| Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or non-reproducible biological assay results. | The purity of the this compound may have decreased due to degradation during storage. Different batches or aged stock may have varying levels of impurities. | 1. Verify the purity of your current stock of this compound using a stability-indicating HPLC method (see Experimental Protocols). 2. If degradation is confirmed, use a fresh, unopened batch of the compound for subsequent experiments. 3. Always store the compound under the recommended conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation products are being detected. These may have different retention times than the parent compound. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the unknown peaks in your chromatogram. 2. Ensure your analytical method is capable of separating the main compound from its potential degradation products. |
| Reduced solubility of the compound compared to a fresh batch. | Formation of less soluble byproducts or polymeric material due to degradation. | 1. Attempt to purify a small amount of the compound by recrystallization. 2. If solubility issues persist, it is highly recommended to use a new batch of the compound. |
| Observed decrease in potency or efficacy in a cell-based assay over time. | The compound may be degrading in the assay medium or under the incubation conditions (e.g., exposure to light, temperature). | 1. Assess the stability of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C over the duration of the experiment). 2. Prepare fresh stock solutions for each experiment. |
Quantitative Stability Data
| Condition | Time Point | % this compound Remaining | Appearance of Degradation Products (% of Total Area) | Observations (e.g., Color Change) |
| Room Temperature (20-25°C, protected from light) | 0 | 100% | 0% | White powder |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 1 year | ||||
| Refrigerated (2-8°C, protected from light) | 0 | 100% | 0% | White powder |
| 3 months | ||||
| 6 months | ||||
| 1 year | ||||
| 2 years | ||||
| Elevated Temperature (e.g., 40°C, protected from light) | 0 | 100% | 0% | White powder |
| 1 week | ||||
| 1 month | ||||
| 3 months |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability profile of a drug substance. The following are general protocols that can be adapted for this compound.
1.1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
1.2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
1.3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
**1
Technical Support Center: Method Refinement for 4,4'-Dichlorochalcone Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in bioassays involving 4,4'-Dichlorochalcone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound, providing practical solutions and preventative measures.
Q1: My this compound precipitates out of solution when I add it to my cell culture medium. How can I resolve this?
A1: This is a common issue due to the hydrophobic nature of chalcones.[1][2] Here are some troubleshooting steps:
-
Optimize Solvent Concentration: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] When diluting into aqueous cell culture media, ensure the final DMSO concentration is kept low, typically below 0.5%, to avoid both direct cytotoxicity from the solvent and precipitation of the compound.[1]
-
Sequential Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions in the media to gradually decrease the solvent concentration.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound stock can sometimes improve solubility.[1]
-
Vortexing During Dilution: Add the stock solution to the media while vortexing to ensure rapid and uniform dispersion, which can prevent the formation of localized high concentrations that are prone to precipitation.[1]
Q2: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Stability: Chalcones can be unstable in aqueous solutions and sensitive to pH, temperature, and light.[4] It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Batch-to-Batch Variability: If you are synthesizing the compound in-house, slight variations in the synthesis and purification process can lead to different impurity profiles between batches, which may affect biological activity.
-
Cellular Factors: Ensure consistency in cell passage number, seeding density, and overall cell health, as these can significantly impact the cellular response to a cytotoxic agent.
-
Assay Interference: Chalcones, as polyphenolic compounds, have the potential to interfere with certain assay chemistries. For example, they may directly reduce the MTT reagent, leading to an overestimation of cell viability and consequently a higher apparent IC50 value.[5] It is advisable to cross-validate results with an alternative viability assay, such as the trypan blue exclusion assay or a sulforhodamine B (SRB) assay.[5][6]
Q3: My MTT assay results show an unexpected increase in signal at high concentrations of this compound. What is happening?
A3: This phenomenon can be attributed to the chemical nature of chalcones. Some chalcones can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[5] This leads to a false-positive signal, suggesting higher cell viability than is actually the case. To confirm this, run a control with the compound in cell-free media containing the MTT reagent. If a color change is observed, it indicates direct reduction of MTT by the compound. In such cases, using an alternative cytotoxicity assay that does not rely on tetrazolium reduction is recommended.[5]
Q4: How should I prepare and store my this compound stock solution?
A4: For optimal stability and reproducibility:
-
Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1][3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] Protect the stock solution from light by using amber vials or wrapping them in foil.[4]
-
Working Solutions: Prepare fresh working dilutions in your assay medium for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
Q5: I am seeing high variability between replicate wells in my 96-well plate assays. What are some general tips to improve consistency?
A5: High variability in plate-based assays can often be traced to technical inconsistencies:
-
Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate and consistent volumes.
-
Cell Seeding: Make sure your cell suspension is homogenous before and during plating to avoid uneven cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
Mixing: After adding the compound, ensure gentle but thorough mixing to achieve a uniform concentration in each well.
Quantitative Data on Chalcone Bioactivity
The following tables summarize the biological activity of this compound and related chalcone derivatives from various studies.
Table 1: Cytotoxicity of Dichlorochalcones and Related Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2'-methoxy-3,4-dichlorochalcone | RAW 264.7 | NO Production | 7.1 | [7] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | RAW 264.7 | NO Production | 7.8 | [7] |
| 2',5'-dihydroxy-4-chloro-dihydrochalcone | RAW 264.7 | COX-2 Activity | 3.0 | [5] |
| Chalcone Derivative 4c | Hela | Cell Growth | 0.025 | [8] |
| Chalcone Derivative 4c | U937 | Cell Growth | 0.025 | [8] |
| Chalcone Derivative 12 | MCF-7 | Cell Proliferation | 4.19 ± 1.04 | [9][10] |
| Chalcone Derivative 13 | MCF-7 | Cell Proliferation | 3.30 ± 0.92 | [9][10] |
| Chalcone Derivative 12 | ZR-75-1 | Cell Proliferation | 9.40 ± 1.74 | [9][10] |
| Chalcone Derivative 13 | ZR-75-1 | Cell Proliferation | 8.75 ± 2.01 | [9][10] |
| Chalcone Derivative 12 | MDA-MB-231 | Cell Proliferation | 6.12 ± 0.84 | [9][10] |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | A549 | Cell Proliferation | 19.60 (48h) | [11] |
Table 2: Anti-inflammatory Activity of Dichlorochalcones and Related Derivatives
| Compound | Cell Line | Parameter | IC50 (µM) | Reference |
| 1-(2,4-dichlorophenyl)-3-(3-(6,7-dimethoxy-2-chloroquinolinyl))-2-propen-1-one | RAW 264.7 | NO Production | 4.3 | [12] |
| 1-(2,4-dichlorophenyl)-3-(3-(6,7-dimethoxy-2-chloroquinolinyl))-2-propen-1-one | RAW 264.7 | PGE2 Production | 1.8 | [12] |
| 2'-methoxy-3,4-dichlorochalcone | RAW 264.7 | NO Production | 7.1 | [7] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | RAW 264.7 | NO Production | 9.6 | [7] |
| Licochalcone Derivative 5 | RAW 264.7 | NO Production | 2.37 | [13] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to ensure reproducibility.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard procedure for assessing cell viability based on the metabolic conversion of MTT to formazan by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%.[2] After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells for vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Replace the culture medium with fresh medium containing various non-toxic concentrations of this compound. Pre-incubate the cells for 1-2 hours.[14]
-
LPS Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the expression of inducible nitric oxide synthase (iNOS).[14] Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[14]
-
Nitrite Quantification: After incubation, collect 50-100 µL of the cell culture supernatant from each well. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Incubate at room temperature for 10-15 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound bioassays.
Caption: A generalized workflow for in vitro bioassays of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Chalcone-induced intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory effect of DCDC on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimitotic chalcones and related compounds as inhibitors of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Potential of 4,4'-Dichlorochalcone and Fluconazole
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activities of the synthetic compound 4,4'-Dichlorochalcone and the established antifungal drug, fluconazole. This document synthesizes available experimental data to evaluate their efficacy and mechanisms of action.
While direct comparative studies on the antifungal activity of this compound against common fungal pathogens are limited in the currently available literature, this guide draws on data from related dichlorinated chalcones and other chalcone derivatives to provide a preliminary assessment against fluconazole. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions.
Executive Summary
Fluconazole, a well-established triazole antifungal, functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. In contrast, the antifungal mechanism of chalcones, including dichlorinated derivatives, is primarily attributed to the disruption of fungal cell membrane integrity.
Available data suggests that while fluconazole is highly effective against many species of Candida, its efficacy against filamentous fungi like Aspergillus niger is limited, often requiring high concentrations. Chalcone derivatives have demonstrated a broad spectrum of antifungal activity, with some chlorinated compounds showing promising potency. However, specific MIC values for this compound against key fungal pathogens remain to be robustly established in comparative studies.
Data Presentation: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for fluconazole and various chalcone derivatives against common fungal pathogens. The data for chalcones, particularly chlorinated derivatives, is included to provide an indication of the potential efficacy of this compound.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Fluconazole | Candida albicans | ≤2 µg/mL | [1] |
| Candida tropicalis | 2 µg/mL | [1] | |
| Aspergillus niger | >256 µg/mL | [2] | |
| 2',4'-Dichloro-chalcone | Fusarium tricinctum | 32.3% mycelial growth inhibition at 1 µM | [3] |
| Trichothecium roseum | 65.2% mycelial growth inhibition at 1 µM | [3] | |
| Chalcone with 2-thienyl group | Aspergillus niger | 14.12 µM | [4] |
| Candida tropicalis | 14.12 µM | [4] | |
| Chalcone with 2,4-difluorophenyl group | Aspergillus niger | 3.96 µM | [4] |
| Candida tropicalis | 3.96 µM | [4] | |
| Chalcone with 4-trifluoromethyl scaffold | Aspergillus niger | 3.67 µM | [4] |
| Candida tropicalis | 3.67 µM | [4] |
Note: The data for 2',4'-Dichloro-chalcone is presented as percentage inhibition at a specific concentration, as MIC values were not provided in the cited study.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antifungal agent.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).
-
Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the test compound (this compound or fluconazole) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (containing only the medium and inoculum) and a sterility control well (containing only the medium) are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles like fluconazole, this is often a ≥50% reduction in turbidity.
Zone of Inhibition Assay (Disk Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the fungal isolate is evenly swabbed onto the surface of the agar.
-
Application of Test Compounds: Sterile filter paper discs impregnated with known concentrations of this compound and fluconazole are placed on the surface of the inoculated agar. A disc impregnated with the solvent used to dissolve the compounds serves as a negative control.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antifungal activity.
Mandatory Visualizations
Caption: Experimental workflow for comparing antifungal activities.
Caption: Comparison of antifungal signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Dichlorinated Chalcones and Other Chalcone Derivatives
Chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The substitution pattern on the two aromatic rings of the chalcone scaffold plays a crucial role in modulating their cytotoxic activity. This guide provides a comparative overview of the cytotoxicity of dichlorinated chalcones and other chalcone derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.
Cytotoxicity Data
The cytotoxic potential of chalcone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various chalcone derivatives, including chlorinated analogues, against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorinated Chalcones | |||
| 2',4'-Dichloro-chalcone | Fusarium tricinctum | Inhibited mycelial growth at 1 µM | [1] |
| 2',4'-Dichloro-chalcone | Trichothecium roseum | Inhibited mycelial growth at 1 µM | [1] |
| Chlorochalcone C2 | HMEC-1 | 16.8 ± 0.4 | [2] |
| Chlorochalcone C4 | HMEC-1 | 15.3 ± 0.7 | [2] |
| Other Chalcones | |||
| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | [3] |
| ZR-75-1 | 9.40 ± 1.74 | [3] | |
| MDA-MB-231 | 6.12 ± 0.84 | [3] | |
| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | [3] |
| ZR-75-1 | 8.75 ± 2.01 | [3] | |
| MDA-MB-231 | 18.10 ± 1.65 | [3] | |
| α-Fluorinated Chalcone (4c) | MGC-803 | 0.025 | [4] |
| Hela | 0.025 | [4] | |
| U937 | 0.025 | [4] | |
| 4'-hydroxy-2',6'-dimethoxychalcone (1) | CEM/ADR5000 | 2.54 | [5] |
| HepG2 | 58.63 | [5] | |
| Cardamomin (2) | CCRF-CEM | 8.59 | [5] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone (3) | CCRF-CEM | 10.67 | [5] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of absolute IC50 values across different studies should be done with caution.
Experimental Protocols
The cytotoxicity of chalcone derivatives is commonly assessed using colorimetric assays that measure cell viability. The two most frequently employed methods are the MTT and SRB assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ to 4 x 10⁴ cells per well and allowed to adhere for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[3][6] A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as DMSO.[6]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of the control cells.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.[7]
-
Cell Fixation: After incubation, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with a diluted acetic acid solution.
-
Protein-Bound Dye Solubilization: The protein-bound SRB is solubilized using a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine the cell density.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a potential signaling pathway involved in chalcone-induced cell death.
Caption: A generalized workflow for determining the cytotoxicity of chalcone derivatives.
Caption: A potential signaling pathway for chalcone-induced apoptosis.[5][8]
Mechanism of Action
Chalcones exert their cytotoxic effects through various mechanisms, often leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[8][9]
-
Apoptosis Induction: Many chalcones have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some chalcones can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[5]
-
Cell Cycle Arrest: Chalcones can interfere with the cell cycle progression, often causing an arrest at the G2/M phase.[4][5] This prevents cancer cells from dividing and proliferating.
-
Tubulin Polymerization Inhibition: Several chalcones have been identified as inhibitors of tubulin polymerization.[8] By disrupting the microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.
The presence of specific substituents, such as halogens (e.g., chlorine), on the chalcone scaffold can significantly influence the potency and mechanism of action.[2] Further research is needed to fully elucidate the structure-activity relationships and to develop more potent and selective chalcone-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anjs.edu.iq [anjs.edu.iq]
- 7. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Halogenated Chalcones in Cancer Cells
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of halogenated chalcones, focusing on their efficacy and mechanisms in various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuances of how halogen modifications impact the anticancer potential of chalcone scaffolds.
Introduction to Halogenated Chalcones in Oncology
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds found naturally as precursors to flavonoids.[1] Their versatile chemical structure allows for extensive modifications, making them attractive templates for developing novel therapeutic agents.[1] Among these modifications, the introduction of halogen atoms (Fluorine, Chlorine, Bromine) has been a particularly fruitful strategy for enhancing anticancer activity.[2][3] Halogenation can significantly alter the molecule's lipophilicity, electronic properties, and binding interactions with biological targets, leading to improved cytotoxicity against cancer cells, induction of apoptosis, and modulation of key signaling pathways.[2][4] This guide compares the performance of various halogenated chalcones, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of a halogenated chalcone is profoundly influenced by the nature of the halogen, its position on the aromatic rings (A and B), and the presence of other substituents.
General SAR Observations:
-
Type of Halogen: Several studies indicate a trend where the antiproliferative activity increases with the atomic size of the halogen. For a series of chalcones tested against the HCT116 colorectal carcinoma cell line, the activity increased in the order F < Cl < Br.[3]
-
Position of Halogen: The position of the halogen substituent is critical and its optimal placement can be cell-line specific. For instance, in breast cancer cell lines, chlorine substitution on the B-ring significantly modulates biological activity in a position-dependent manner.[2] For HCT116 cells, halogen substitution at the 3-position of the B-ring was found to be more effective for chalcones.[3]
-
Substitution Pattern: Dihalogenated and polyhalogenated chalcones often exhibit potent cytotoxicity.[4] The presence of other functional groups, such as hydroxyl (-OH) or methoxy (-OCH3), in conjunction with halogens can further enhance activity. For example, 2'-hydroxychalcones containing a chlorine atom have shown promise against MCF-7 and MDA-MB-231 breast cancer cells.[2]
Quantitative Data Summary:
The following table summarizes the cytotoxic activity (IC50) of representative halogenated chalcones against various human cancer cell lines, providing a quantitative basis for comparison.
| Compound/Derivative Name | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(4-chlorophenyl)-1-o-tolilprop-2-en-1-on | 4-Cl (Ring B) | MCF-7 (Breast) | 3.66 µg/mL | [5] |
| (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-on | 4-Br (Ring B), 3-Cl (Ring A) | MCF-7 (Breast) | 21.62 µg/mL | [5] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | 2-Br (Ring B) | HeLa (Cervical) | 67.23 µg/mL | [6] |
| 4-Bromo-phenoxy chalcone derivative (2c) | 4-Br (Ring B) | MCF-7 (Breast) | 1.52 | [4] |
| 4-Chloro-phenoxy chalcone derivative (2f) | 4-Cl (Ring B) | MCF-7 (Breast) | 1.87 | [4] |
| Fluorinated Chalcone (2a) | 4'-F, 3-OCH3 | HepG2 (Liver) | 67.51 | [7] |
| Brominated Chalcone Derivative (15) | Not specified | Gastric Cancer Cells | 3.57 - 5.61 | [1] |
| α-Fluorinated Chalcone (4c) | α-F | MGC-803 (Gastric) | 0.025 | [8] |
| 2'-hydroxy-4-chlorochalcone | 4-Cl (Ring B) | HMEC-1 (Endothelial) | 16.8 | [2] |
Key Experimental Protocols
The evaluation of halogenated chalcones relies on a set of standardized in vitro assays to determine their cytotoxic and mechanistic properties.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of approximately 3 x 10^4 cells per well in a suitable medium like DMEM supplemented with 10% fetal bovine serum (FBS).[7]
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), they are treated with various concentrations of the halogenated chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). A positive control such as Doxorubicin is often used for comparison.[7]
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
B. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This method quantifies apoptosis and determines the stage of the cell cycle at which cells are arrested.
-
Cell Preparation: Cells are seeded and treated with the chalcone derivatives as described for the MTT assay.
-
Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and fixed (e.g., with 70% ethanol) for cell cycle analysis or stained directly for apoptosis analysis.
-
Apoptosis Staining: For apoptosis detection, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).
-
Cell Cycle Staining: For cell cycle analysis, fixed cells are stained with a DNA-intercalating dye like PI after treatment with RNase.[9]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (early and late) are quantified.[3][9]
C. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with chalcones, cells are lysed using a suitable lysis buffer to extract total cellular proteins. Protein concentration is determined using a method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Caspase-3, p53, p38 MAPK).[4] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity, often normalized to a loading control like β-actin or GAPDH, is quantified to determine changes in protein expression.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anticancer activity of halogenated chalcones.
Apoptosis Signaling Pathway Diagram
Many halogenated chalcones exert their anticancer effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway. This process involves cell cycle arrest and the activation of a caspase cascade.[10][11]
Conclusion
The halogenation of chalcones is a powerful and effective strategy for generating potent anticancer agents. The structure-activity relationship is complex, with the type, position, and number of halogen substituents dictating the cytotoxic efficacy and mechanism of action. Brominated and chlorinated chalcones frequently demonstrate superior activity compared to their fluorinated counterparts, although highly potent fluorinated derivatives have also been identified.[3][8] The primary mechanisms of action involve the induction of cell cycle arrest, typically at the G2/M phase, and the activation of the intrinsic apoptotic pathway.[4][9][11] Future research should continue to explore novel halogenation patterns and combinations with other functional groups to optimize selectivity for cancer cells and minimize toxicity to normal cells, paving the way for new clinical candidates.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jurnal.iainponorogo.ac.id [jurnal.iainponorogo.ac.id]
- 7. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the anti-inflammatory effects of different chalcone derivatives
A Comparative Analysis of the Anti-Inflammatory Efficacy of Chalcone Derivatives
Chalcones, a class of aromatic ketones, serve as precursors for flavonoids and exhibit a wide array of pharmacological activities. Their anti-inflammatory properties have garnered significant attention within the research community, leading to the synthesis and evaluation of numerous derivatives. This guide provides a comparative study of the anti-inflammatory effects of different chalcone derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of various chalcone derivatives has been quantified through their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. The following table summarizes the inhibitory concentrations (IC50) and percentage of inhibition for selected chalcone derivatives against crucial targets like cyclooxygenase (COX) enzymes, lipoxygenase (LOX), nitric oxide (NO), and pro-inflammatory cytokines.
| Chalcone Derivative | Target | IC50 (µM) | Inhibition (%) | Cell Line/Assay | Reference |
| Compound 1b | sPLA2-V | 4.32 | - | in vitro assay | [1] |
| Compound 4a | COX-2 | 4.78 | 80.74 - 92.55 | in vitro COX inhibitor screening assay | [1] |
| Compound 3c | COX-1 | 14.65 | - | in vitro COX inhibitor screening assay | [1] |
| Compound 11 (2',5'-dialkoxychalcone) | Nitric Oxide (NO) | 0.7 ± 0.06 | - | LPS-stimulated murine microglial cells (N9) | [2] |
| Compound 1 (hydroxychalcone) | β-glucuronidase | 1.6 ± 0.2 | - | fMLP/CB-stimulated rat neutrophils | [2] |
| Compound 1 (hydroxychalcone) | Lysozyme | 1.4 ± 0.2 | - | fMLP/CB-stimulated rat neutrophils | [2] |
| Compound 3h | Nitric Oxide (NO) | 7.6 ± 1.6 | - | LPS-stimulated RAW264.7 cells | [3] |
| Compound 3h | TNF-α | 7.1 ± 0.4 | - | LPS-stimulated RAW264.7 cells | [3] |
| Compound 3h | IL-1β | 10.0 ± 1.25 | - | LPS-stimulated RAW264.7 cells | [3] |
| Compound 3h | IL-6 | 8.4 ± 0.25 | - | LPS-stimulated RAW264.7 cells | [3] |
| Compound 3l | IL-6 | 2.1 ± 1.0 | - | LPS-stimulated RAW264.7 cells | [3] |
| Compound C64 | COX-2 | 0.092 | - | ELISA-based kit | [4] |
| Compound C64 | 5-LOX | 0.136 | - | ELISA-based kit | [4] |
| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | Nitric Oxide (NO) & PGE2 | Submicromolar | - | RAW 264.7 macrophage cell line | [5] |
| Chalcone/aryl carboximidamide hybrid 4c | COX-2 | 3.279 | - | in vitro assay | [6] |
| Chalcone/aryl carboximidamide hybrid 6a | COX-2 | 1.103 | - | in vitro assay | [6] |
| Chalcone/aryl carboximidamide hybrid 4c | 5-LOX | - | Highest inhibitory activity | in vitro assay | [6] |
| Chalcone/aryl carboximidamide hybrid 6a | 5-LOX | - | Highest inhibitory activity | in vitro assay | [6] |
| Chalcone/aryl carboximidamide hybrid 6c | 5-LOX | - | Highest inhibitory activity | in vitro assay | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-inflammatory effects of chalcone derivatives.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of chalcone derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[7]
-
Pre-treatment: The cells are pre-treated with various concentrations of the synthetic chalcones for 1-2 hours.[7]
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.[7]
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of chalcone derivatives on the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is prepared in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM heme.[1]
-
Incubation: The reaction mixtures containing the enzyme and various concentrations of the test compounds are pre-incubated for 10 minutes at 37°C.[1]
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemicals) following the manufacturer's instructions.[1]
-
IC50 Determination: The concentration of the chalcone derivative that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.[1]
Cytokine (TNF-α, IL-6, IL-1β) Release Assay
This assay quantifies the inhibitory effect of chalcone derivatives on the release of pro-inflammatory cytokines from stimulated immune cells.
-
Cell Treatment: Mouse RAW264.7 macrophages are pre-treated with the test compounds (at a specified concentration, e.g., 10 μM) for 2 hours.[1]
-
Stimulation: The cells are then incubated with LPS (e.g., 0.5 μg/mL) for 22 hours to induce cytokine release.[1]
-
Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the cell culture media are measured by Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits.[1][3]
-
Data Normalization: The cytokine levels are normalized to the total protein concentration of the cells in the corresponding culture plates.[1]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of chalcone derivatives are often mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these compounds.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Caption: Modulation of MAPK signaling pathways by certain chalcone derivatives.[8]
Caption: A typical experimental workflow for evaluating chalcone derivatives.
References
- 1. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Dichlorinated Chalcones: A Comparative Analysis Against Known Enzymatic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of dichlorinated chalcones, with a focus on monoamine oxidase (MAO), α-glucosidase, and xanthine oxidase. While direct quantitative data for 4,4'-Dichlorochalcone is limited in publicly available literature, this guide leverages data from closely related chlorinated chalcone analogs to provide a substantive comparison against established inhibitors.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters. Their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.
Comparative Efficacy of 4-Chlorochalcone and Known MAO-B Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of 4-Chlorochalcone, a compound structurally similar to this compound, against human MAO-A and MAO-B, alongside well-established MAO-B inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| 4-Chlorochalcone | 9.10 ± 0.038 | 0.066 ± 0.0025 | 137.88 | [1] |
| Lazabemide | - | 0.11 | - | [2] |
| Pargyline | - | 0.14 | - | [2] |
| Rasagiline | 0.7 (human brain) | 0.014 (human brain) | 50 | [3] |
| Selegiline | - | - | - | [3] |
| Safinamide | 80 (human brain) | 0.079 (human brain) | 1012.66 | [3] |
Note: Data for 4-Chlorochalcone is presented as a proxy for this compound due to the lack of specific data for the latter. IC50 values can vary based on experimental conditions.
4-Chlorochalcone demonstrates potent and selective inhibition of MAO-B, with an IC50 value of 0.066 µM.[1] This potency is comparable to, and in some cases greater than, established MAO-B inhibitors such as Lazabemide and Pargyline.[2] Its high selectivity for MAO-B over MAO-A is a desirable characteristic for therapeutic agents targeting Parkinson's disease, as it minimizes the side effects associated with MAO-A inhibition.
α-Glucosidase Inhibition
Known α-Glucosidase Inhibitors
| Inhibitor | IC50 Value | Reference |
| Acarbose | 262.32 µg/mL | [7] |
| Miglitol | - | [8] |
| Voglibose | - | [8] |
Xanthine Oxidase Inhibition
Xanthine oxidase catalyzes the final two steps of purine metabolism, leading to the production of uric acid. Elevated levels of uric acid can lead to gout. Chalcone derivatives have emerged as a promising class of non-purine xanthine oxidase inhibitors, with some demonstrating potency exceeding that of the established drug, Allopurinol.[9][10]
Known Xanthine Oxidase Inhibitors
| Inhibitor | IC50 Value (µM) | Reference |
| Allopurinol | 2.5 - 7.2 | [9][11][12] |
| Febuxostat | 0.0018 | [11] |
| Topiroxostat | - | [11] |
Experimental Protocols
Detailed methodologies for the enzymatic assays are crucial for the accurate evaluation and comparison of inhibitor efficacy.
Monoamine Oxidase (MAO) Activity Assay Protocol
This protocol outlines a common fluorometric method for determining MAO activity.
Principle: The oxidative deamination of a monoamine substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of a peroxidase, a fluorescent probe is oxidized by H₂O₂, resulting in a quantifiable fluorescent signal. The rate of fluorescence increase is directly proportional to the MAO activity.
Reagents:
-
MAO-A or MAO-B enzyme preparation
-
MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO Substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
Inhibitor solutions (e.g., this compound, known inhibitors)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the inhibitor compounds and known inhibitors in the assay buffer.
-
To each well of the microplate, add the inhibitor solution. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Add the MAO enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[13][14]
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
α-Glucosidase Activity Assay Protocol
This protocol describes a colorimetric assay for α-glucosidase activity.
Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The increase in absorbance at 405-410 nm is proportional to the α-glucosidase activity.
Reagents:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
Phosphate buffer (e.g., pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Inhibitor solutions
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
96-well microplate
Procedure:
-
Add the inhibitor solution to the wells of the microplate.
-
Add the α-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Add the pNPG substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 20 minutes).[15]
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance at 405-410 nm using a microplate reader.[16]
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the MAO assay.
Xanthine Oxidase (XO) Activity Assay Protocol
This protocol details a spectrophotometric method for measuring xanthine oxidase activity.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 290-295 nm.
Reagents:
-
Xanthine oxidase enzyme solution
-
Phosphate buffer (e.g., pH 7.5)
-
Xanthine substrate solution
-
Inhibitor solutions
-
96-well UV-transparent microplate
Procedure:
-
Add the inhibitor solution to the wells of the microplate.
-
Add the xanthine oxidase enzyme solution to each well.
-
Pre-incubate the plate at 25°C or 37°C for a set time (e.g., 15 minutes).[17]
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the absorbance at 290-295 nm in a kinetic mode for a defined period (e.g., 15-30 minutes).[17][18]
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described previously.
Visualizing Biochemical Pathways and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Inhibition of Dopamine Metabolism by this compound.
Caption: General Workflow for In Vitro Enzymatic Inhibition Assays.
References
- 1. 4-Chlorochalcone | hMAO-B inhibitor | Antioxidant | TargetMol [targetmol.com]
- 2. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the In Vitro Inhibition of α-Amylase and α-Glucosidase by Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.cn [abcam.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
In Vivo Anticancer Efficacy: A Comparative Analysis of 4,4'-Dichlorochalcone and Xanthohumol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Validation of Chalcones in Oncology
This guide will delve into the quantitative in vivo data, detailed experimental methodologies, and the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in the field of oncology drug discovery.
Quantitative In Vivo Efficacy: A Head-to-Head Comparison
The following tables summarize the key quantitative data from in vivo studies, providing a clear comparison of the anticancer efficacy of the brominated chalcone H72 and Xanthohumol in xenograft mouse models.
| Parameter | Brominated Chalcone (H72) | Xanthohumol |
| Compound | (E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Prenylated Chalcone |
| Cancer Model | Human gastric cancer (MGC803 cells) xenograft in nude mice | Human pancreatic cancer (BxPC-3 cells) xenograft in nude mice |
| Dosage | 20 mg/kg | 10 mg/kg |
| Administration Route | Intraperitoneal injection | Intraperitoneal injection |
| Treatment Schedule | Daily for 21 days | Weekly for 5 weeks |
| Tumor Growth Inhibition | Significant inhibition of tumor growth | Significant inhibition of tumor growth from day 21 |
| Reference | Zhang et al. (2016)[1][2][3] | [4] |
Table 1: Comparison of In Vivo Antitumor Activity.
| Parameter | Brominated Chalcone (H72) | Xanthohumol |
| Tumor Volume Reduction | Significantly reduced tumor volumes compared to control. | Tumor volume of less than 200 mm³ in the treated group compared to around 600 mm³ in the vehicle-treated group in an oral squamous cell carcinoma model. |
| Tumor Weight Reduction | Significantly reduced tumor weights compared to control. | Data not explicitly provided in the pancreatic cancer study, but significant tumor volume reduction implies weight reduction. |
| Toxicity | No observed toxicity at the effective dose. | No significant loss of body weight observed. |
| Reference | Zhang et al. (2016)[1][2][3] | [4] |
Table 2: Additional In Vivo Efficacy and Safety Data.
Experimental Protocols: A Guide to In Vivo Validation
Detailed and reproducible experimental protocols are crucial for the validation of preclinical anticancer agents. Below are the methodologies employed in the in vivo studies of the brominated chalcone H72 and Xanthohumol.
Brominated Chalcone (H72) Xenograft Model
1. Cell Culture and Animal Model:
-
Human gastric cancer cell line MGC803 was used.
-
Male BALB/c nude mice (athymic), 4-6 weeks old, were used for the study.
2. Tumor Implantation:
-
MGC803 cells (5 x 10^6 cells in 0.1 mL of PBS) were subcutaneously injected into the right flank of each mouse.
3. Treatment Regimen:
-
When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into a control group and a treatment group.
-
The treatment group received intraperitoneal (i.p.) injections of H72 at a dose of 20 mg/kg daily for 21 days.
-
The control group received i.p. injections of the vehicle (e.g., DMSO and saline).
4. Efficacy Evaluation:
-
Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²) / 2.
-
Body weight of the mice was monitored as an indicator of toxicity.
-
At the end of the experiment, mice were euthanized, and tumors were excised, weighed, and photographed.
Xanthohumol Xenograft Model
1. Cell Culture and Animal Model:
-
Human pancreatic cancer cell line BxPC-3 was utilized.
-
Female athymic nude mice, 4-6 weeks old, were used.
2. Tumor Implantation:
-
BxPC-3 cells (5 × 10^6 in 100 μL of PBS) were subcutaneously injected into the flank of each mouse.
3. Treatment Regimen:
-
Once the tumors were established, mice were randomized into a vehicle control group and a Xanthohumol treatment group.
-
Xanthohumol was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, once a week for 5 weeks.[4]
-
The control group received the vehicle solution.
4. Efficacy and Angiogenesis Evaluation:
-
Tumor growth was monitored by measuring tumor volume at regular intervals.[4]
-
Body weights were recorded to assess systemic toxicity.[4]
-
At the end of the study, tumors were excised for further analysis, including immunohistochemistry for proliferation markers (Ki-67) and microvessel density (CD31) to evaluate angiogenesis.[4]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the anticancer effects of these chalcones is paramount for their further development. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by these compounds and a general workflow for in vivo anticancer studies.
Caption: A generalized workflow for in vivo validation of anticancer compounds.
Caption: Key signaling pathways affected by H72 and Xanthohumol.
Conclusion
This comparative guide highlights the potential of chalcones as a promising class of anticancer agents. While direct in vivo validation of 4,4'-Dichlorochalcone is pending, the significant antitumor activity demonstrated by the structurally related brominated chalcone H72 underscores the potential of halogenated chalcones. H72 effectively inhibits gastric cancer growth in vivo through the induction of ROS-mediated apoptosis.[1][2][3]
In parallel, Xanthohumol has been extensively studied and validated in vivo, showing potent anticancer effects against various malignancies, including pancreatic cancer.[4] Its mechanism of action involves the modulation of key signaling pathways such as NF-κB and Akt, leading to the inhibition of tumor growth, proliferation, and angiogenesis.[4]
For researchers and drug development professionals, the data presented herein provides a solid foundation for the further investigation of chalcone derivatives. The detailed experimental protocols offer a roadmap for conducting in vivo efficacy studies, while the signaling pathway diagrams provide insights into the molecular mechanisms that can be targeted for therapeutic intervention. Future studies should focus on the in vivo validation of a wider range of chalcone derivatives, including this compound, to fully elucidate their therapeutic potential in the fight against cancer.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for 4,4'-Dichlorochalcone Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4,4'-Dichlorochalcone is critical for accurate assessment in various stages of research and development. Cross-validation of analytical methods ensures the consistency and reliability of data, particularly when methods are transferred between laboratories or when different techniques are employed. This guide provides a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, supported by detailed experimental protocols and performance data.
Comparison of Analytical Techniques
The choice of an analytical method for this compound analysis is dictated by the specific requirements of the study, such as the need for high sensitivity, selectivity, or high-throughput screening.
Table 1: Performance Comparison of Analytical Methods for this compound Analysis
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, UV detection. | Separation based on volatility and mass-to-charge ratio. | Measurement of light absorbance by the analyte. |
| Primary Use | Quantification, purity assessment. | Identification, quantification, structural elucidation. | Rapid quantification, concentration estimation. |
| Selectivity | Good, dependent on chromatographic resolution. | Excellent, based on mass fragmentation patterns. | Moderate, susceptible to interference from compounds with similar absorbance spectra. |
| Sensitivity | Moderate (ng/mL to µg/mL range). | High (pg/mL to ng/mL range). | Lower (µg/mL range). |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 10% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL | ~1.0 µg/mL |
| Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 300-320 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity, making it ideal for identification and trace-level quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for nonpolar compounds (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
UV-Vis Spectrophotometry
A rapid and straightforward method for the estimation of this compound concentration.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable organic solvent in which this compound is soluble and stable (e.g., ethanol, methanol, or acetonitrile).
-
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
-
Cross-Validation Workflow
The cross-validation process ensures that different analytical methods provide comparable results. A logical workflow for this process is depicted below.
Caption: Logical workflow for the cross-validation of analytical methods.
Comparative Docking Analysis of 4,4'-Dichlorochalcone with Key Cellular Target Proteins
A guide for researchers and drug development professionals exploring the therapeutic potential of 4,4'-Dichlorochalcone. This document provides a comparative overview of its binding affinities with crucial protein targets implicated in cancer and other diseases, supported by available experimental and in-silico data.
Introduction
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound this compound, a derivative with chlorine substitutions on both phenyl rings, has been a subject of interest for its potential as a therapeutic agent. Understanding the interaction of this molecule with its biological targets at a molecular level is crucial for rational drug design and development. This guide presents a comparative analysis of the docking studies of this compound and closely related analogs with three key protein targets: Epidermal Growth Factor Receptor (EGFR), Tubulin, and Glutathione S-Transferase (GST).
Data Presentation: A Comparative Overview of Binding Affinities
The following table summarizes the binding affinities of this compound and similar chalcone derivatives with their respective target proteins, as determined by molecular docking studies. It is important to note that direct comparative docking studies of this compound against all listed targets in a single study are limited. The data presented here is a collation from various independent studies on chalcone derivatives.
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Chalcone Derivatives | -6.10 to -9.25 | LYS721, MET769, ALA719, THR766, GLU738 | [1][2][3][4] |
| Tubulin (Colchicine Binding Site) | 4O2B | Chalcone Derivatives | -9.759 (for a quinoline-chalcone hybrid) | ASN258β, ALA180α, ASN249β | [5] |
| Glutathione S-Transferase (GST) | 1gne | Flavone-Chalcone Hybrid | -5.0 to -6.6 | Not Specified | [6] |
Experimental Protocols
The methodologies employed in the cited docking studies form the basis for understanding the presented binding affinities. While specific parameters may vary between studies, a general workflow is outlined below.
Molecular Docking Protocol for Chalcone Derivatives
A generalized protocol for molecular docking of chalcone derivatives with target proteins is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, Tubulin, GST) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using force fields like AMBER or CHARMm.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound or its analog is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized and energy minimized using appropriate force fields.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Molecular docking is performed using software such as AutoDock, Schrödinger Maestro, or MOE (Molecular Operating Environment). These programs utilize algorithms like Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's active site.
-
The docking results are scored based on the binding free energy, which predicts the strength of the interaction.
-
-
Analysis of Results:
-
The docked poses of the ligand are analyzed to identify the most favorable binding mode, usually the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.
-
Signaling Pathways and Experimental Workflows
To provide a biological context to the docking studies, the signaling pathways associated with the target proteins are visualized below.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Inhibition of Tubulin Polymerization by this compound.
Caption: Glutathione S-Transferase (GST) Detoxification Pathway and its inhibition.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Selective Cytotoxicity of 4,4'-Dichlorochalcone: A Comparative Analysis for Cancer Therapy
For Immediate Release
A detailed evaluation of chlorinated chalcones reveals a promising class of compounds with selective anticancer activity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to inform further investigation into 4,4'-Dichlorochalcone and its analogs.
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant interest in oncology for their potential as anticancer agents. Chemical modifications, such as the introduction of chlorine atoms, have been shown to enhance their biological activity. This guide focuses on the evaluation of this compound and related chlorinated chalcones, specifically examining their selectivity for cancer cells over normal cells—a critical attribute for any potential chemotherapeutic agent.
Data Presentation: Comparative Cytotoxicity
The efficacy of various chalcone derivatives has been assessed across a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these evaluations. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a compound's cancer-selective action. An SI value greater than 1 suggests a degree of selectivity, with higher values being more desirable.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Chlorinated Chalcone Derivative 5 | AGS | Gastric Adenocarcinoma | 0.89 ± 0.04 | Human Neonatal Fibroblasts | 25.59 ± 1.04 | 28.75 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 0.93 ± 0.09 | 27.52 | [1] | |||
| HeLa | Cervical Cancer | 5.67 ± 0.35 | 4.51 | [1] | |||
| Chlorinated Chalcone Derivative 7 | AGS | Gastric Adenocarcinoma | 1.46 ± 0.20 | Human Neonatal Fibroblasts | 29.95 ± 3.27 | 20.51 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 1.57 ± 0.20 | 19.08 | [1] | |||
| 2'-hydroxychalcone (C0) | MDA-MB-231 | Breast Cancer | Not Specified | HMEC-1 (Endothelial) | 17.9 ± 0.5 | 3.4-4.2 | [2][3] |
| Chalcone 12 | MCF-7 | Breast Cancer | 4.19 ± 1.04 | MCF-10F (Breast Epithelial) | 95.76 ± 1.52 | ~22.8 | [4] |
| ZR-75-1 | Breast Cancer | 9.40 ± 1.74 | ~10.2 | [4] | |||
| MDA-MB-231 | Breast Cancer | 6.12 ± 0.84 | ~15.6 | [4] | |||
| Chalcone 13 | MCF-7 | Breast Cancer | 3.30 ± 0.92 | MCF-10F (Breast Epithelial) | 95.11 ± 1.97 | ~28.8 | [4] |
| ZR-75-1 | Breast Cancer | 8.75 ± 2.01 | ~10.9 | [4] | |||
| MDA-MB-231 | Breast Cancer | 18.10 ± 1.65 | ~5.2 | [4] | |||
| α-Fluorinated Chalcone 4c | HeLa | Cervical Cancer | 0.025 | Not Specified | Not Specified | - | [5] |
| U937 | Histiocytic Lymphoma | 0.025 | - | [5] |
Note: The table presents a selection of data from the cited literature. Direct IC50 values for this compound were not available in the reviewed sources, but the data for other chlorinated and halogenated chalcones provide a strong comparative context.
Experimental Protocols
The determination of cytotoxic activity and selectivity relies on robust and reproducible experimental methodologies. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Target cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of concentrations. The culture medium in the wells is replaced with the medium containing the various concentrations of the compound. Control wells contain medium with the vehicle (e.g., DMSO) at the same final concentration used in the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cytotoxicity and selectivity.
Mechanism of Action: Signaling Pathways
The anticancer activity of chalcones, including chlorinated derivatives, is often attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell cycle progression in cancer cells.[2][6] Several key signaling pathways are implicated in these processes.
Chalcones have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial membrane depolarization and the release of cytochrome c.[6] This, in turn, activates a cascade of caspases, ultimately leading to cell death.[1] Furthermore, some chalcone derivatives have been found to arrest the cell cycle at the G2/M phase.[6] Other signaling pathways that may be affected include the PI3K/Akt and NF-κB pathways.[6][8]
Caption: Apoptotic pathway induced by chlorinated chalcones.
Conclusion
References
- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells | MDPI [mdpi.com]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,4'-Dichlorochalcone: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4,4'-Dichlorochalcone, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Hazard and Disposal Summary
All personnel handling this compound must be thoroughly familiar with its hazard profile to ensure safe management and disposal. The following table summarizes the key hazard classifications and disposal recommendations.
| Parameter | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [3][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
1. Waste Identification and Segregation:
-
Classify all this compound waste, including the pure compound, contaminated solutions, and any contaminated lab materials (e.g., gloves, filter paper, pipette tips), as hazardous chemical waste.[6]
-
Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated organic waste streams.[7][8] This is critical for proper treatment and can significantly reduce disposal costs.[7]
-
Do not mix this compound waste with other incompatible waste categories such as acids, bases, or strong oxidizing agents.[3][8]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, robust, and compatible container with a tightly fitting lid.[8][9]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container.[3]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[3]
-
Ensure all waste containers are kept closed except when actively adding waste.[9]
3. Labeling:
-
As soon as the first drop of waste is added, label the waste container with a "Hazardous Waste" tag.[7]
-
The label must clearly identify the contents, including "this compound" and any solvents, with their approximate percentages.[8] Chemical names should be written out; do not use formulas or abbreviations.[8][9]
4. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
-
Containers should be stored in a cool, dry, and well-ventilated area.[9][10]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[3]
-
Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.[3]
6. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area and ensure it is well-ventilated.[3]
-
For minor spills, use an inert absorbent material like vermiculite or sand to contain and collect the spilled substance.[5][6]
-
Place all contaminated materials, including absorbents and cleaning cloths, into the designated hazardous waste container.[3]
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.[6]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. gustavus.edu [gustavus.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling 4,4'-Dichlorochalcone
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with 4,4'-Dichlorochalcone. The following procedures are critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar chlorinated chalcone compounds, the primary risks include irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements for Structurally Similar Compounds:
| Hazard Category | GHS Classification | Signal Word |
| Acute Oral Toxicity | Category 4 | Warning |
| Skin Corrosion/Irritation | Category 2 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4] | To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4] A face shield is recommended if there is a risk of splashing.[6][7] | To protect eyes from dust particles and splashes, preventing serious irritation.[8][9] |
| Skin and Body Protection | Laboratory coat.[6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8][9][10] A NIOSH-approved respirator may be required for large quantities or if dust cannot be controlled.[6] | To minimize the inhalation of dust particles that can cause respiratory tract irritation.[1][2] |
Safe Handling and Storage
Operational Plan:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[8][9][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[8][9] Remove contaminated clothing and wash it before reuse.[8][9] If skin irritation persists, get medical advice.[8][9] |
| Eye Contact | Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do.[8][9] Continue rinsing for at least 15 minutes and seek immediate medical attention.[8][9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical attention.[8][11] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use inert, non-combustible absorbent materials like sand or vermiculite to contain the spill.[10]
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[8][10][11] Avoid creating dust.[12]
-
Clean: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All disposal practices must be in accordance with local, state, and federal regulations.[8][9][12]
-
Do not allow the chemical to enter drains or waterways.[5][10][11]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
References
- 1. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsa.ie [hsa.ie]
- 4. trimaco.com [trimaco.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. gustavus.edu [gustavus.edu]
- 11. 4-Chlorochalcone - Safety Data Sheet [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
